1-Amino-2-(4-isopropylphenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-(4-propan-2-ylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDOXGAXIPHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure and Reactivity Profile of 4-Isopropylphenyl Amino Alcohols
The following technical guide details the molecular architecture, reactivity profile, and synthetic pathways of 4-isopropylphenyl amino alcohols . This analysis focuses on the 1-(4-isopropylphenyl)-2-aminoethanol scaffold, a privileged structure in medicinal chemistry serving as a core pharmacophore for beta-adrenergic modulators and a versatile chiral auxiliary in asymmetric synthesis.
A Technical Guide for Drug Development & Synthetic Applications
Executive Summary
The 4-isopropylphenyl amino alcohol motif represents a critical chemotype in pharmaceutical sciences. It combines the lipophilic, sterically demanding 4-isopropyl (cumyl) group with the polar, chemically versatile beta-amino alcohol functionality. This scaffold is structurally homologous to the phenylethanolamine class of adrenergic agonists (e.g., related to the lipophilic tail of specific beta-blockers) and serves as a robust chiral ligand in enantioselective catalysis.
This guide provides a deep-dive analysis of the scaffold’s electronic properties, metabolic liabilities (specifically CYP450-mediated benzylic oxidation), and high-fidelity synthetic protocols.
Molecular Architecture & Physicochemical Properties[1]
Structural Components
The molecule comprises two distinct domains acting in concert:
-
The Lipophilic Anchor (4-Isopropylphenyl):
-
Electronic Effect: The isopropyl group exerts a weak +I (inductive) effect, increasing electron density on the aromatic ring compared to a naked phenyl group. This makes the ring more susceptible to electrophilic aromatic substitution (EAS) at the ortho positions relative to the isopropyl group.
-
Steric Bulk: The gem-dimethyl groups create significant steric hindrance, influencing binding affinity in hydrophobic pockets (e.g., the hydrophobic pocket of
-adrenergic receptors). -
Lipophilicity: The isopropyl moiety significantly elevates the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
-
The Polar Warhead (Amino Alcohol):
-
H-Bonding: The vicinal hydroxyl and amine groups form an intramolecular hydrogen bond (5-membered ring), which stabilizes specific conformers. In biological systems, these groups act as a donor/acceptor pair, critical for anchoring to residues like Asp113 and Ser203 in adrenergic receptors.
-
Chirality: The benzylic carbon is a stereocenter. The
-enantiomer is typically the bioactive eutomer for beta-adrenergic activity, analogous to norepinephrine.
-
Quantitative Profile (Predicted)
| Property | Value / Characteristic | Impact on Reactivity/Bioactivity |
| Molecular Formula | Precursor mass for MS monitoring ( | |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Moderate lipophilicity; good oral bioavailability. |
| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH; drives electrostatic interactions. |
| Rotatable Bonds | 3 (Isopropyl-Ph, Ph-CH, CH-NH) | Conformational flexibility allows induced fit in receptors. |
| Metabolic Liability | High | Tertiary benzylic C-H bond (isopropyl) is a "soft spot" for oxidation. |
Reactivity Profile & Metabolic Stability
Chemical Reactivity
The bifunctional nature of the amino alcohol tail allows for orthogonal functionalization, but also presents challenges in chemoselectivity.
-
N-Alkylation vs. O-Alkylation: Under basic conditions, the nitrogen is more nucleophilic. However, in the presence of hard electrophiles or without careful pH control, competitive O-alkylation occurs.
-
Control Strategy: Use temporary silyl protection (e.g., TBS) of the alcohol during complex N-derivatization.
-
-
Oxidative Sensitivity:
-
Benzylic Alcohol Oxidation: The secondary alcohol is prone to oxidation to the ketone (4-isopropylphenacylamine) using reagents like Dess-Martin Periodinane or Swern conditions.
-
Cumyl Oxidation: The tertiary benzylic position on the isopropyl group is susceptible to radical autoxidation, forming hydroperoxides (analogous to the Cumene process).
-
Metabolic Pathways (CYP450 Interactions)
In drug development, the 4-isopropyl group is a known metabolic handle.
-
Benzylic Hydroxylation: CYP enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the tertiary carbon of the isopropyl group, yielding the tertiary alcohol metabolite. This increases polarity and accelerates renal clearance.
-
Deamination: Monoamine oxidases (MAO) can target the amine if not sterically protected by bulky N-substituents (e.g., tert-butyl or isopropyl amines).
Diagram: Metabolic & Chemical Reactivity Map
Caption: Primary metabolic and chemical transformation pathways for the 4-isopropylphenyl amino alcohol scaffold.
Synthesis & Manufacturing Protocols
The most robust route to 1-(4-isopropylphenyl)-2-aminoethanol avoids the use of toxic cyanides (cyanohydrin route) and instead utilizes the Epoxide Ring Opening strategy. This method validates itself through high regioselectivity and yield.
Synthetic Pathway: The Epoxide Aminolysis Route
This protocol synthesizes the racemic scaffold. For enantioselective synthesis, replace Step 1 with a Sharpless Asymmetric Epoxidation or hydrolytic kinetic resolution.
Step 1: Epoxidation of 4-Isopropylstyrene
-
Reagents: 4-Isopropylstyrene, m-CPBA (meta-chloroperoxybenzoic acid), DCM.
-
Mechanism: Concerted electrophilic oxygen transfer.
-
Protocol:
-
Dissolve 4-isopropylstyrene (10 mmol) in DCM (50 mL) at 0°C.
-
Add m-CPBA (1.1 equiv) portion-wise to control exotherm.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Quench with saturated
and . -
Critical Checkpoint: Ensure complete removal of m-chlorobenzoic acid byproduct to prevent amine salt formation in Step 2.
-
Step 2: Regioselective Ring Opening (Aminolysis)
-
Reagents: 4-Isopropylstyrene oxide (from Step 1), Ammonium Hydroxide (or Primary Amine
), Ethanol. -
Mechanism:
attack at the less hindered carbon (terminal position). -
Protocol:
-
Dissolve epoxide in Ethanol (0.5 M).
-
Add excess amine (5-10 equiv) to prevent polymerization or bis-alkylation.
-
Heat to reflux (60-80°C) for 6 hours in a sealed tube.
-
Concentrate in vacuo.
-
Purification: Recrystallize from Et2O/Hexane or convert to HCl salt for stability.
-
Diagram: Synthetic Workflow
Caption: Two-step synthesis via epoxide aminolysis ensuring regioselective amine installation.
Experimental Protocol: Lipophilicity (LogP) Determination
In drug development, validating the lipophilic contribution of the isopropyl group is essential. Use the Shake-Flask Method validated by HPLC.
Objective: Determine the partition coefficient (
-
Preparation: Prepare mutually saturated solvents:
-Octanol saturated with water, and Phosphate Buffer (pH 7.4) saturated with octanol. -
Solubilization: Dissolve the compound (1 mg) in the octanol phase.
-
Equilibration: Add an equal volume of the aqueous buffer phase.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification:
-
Inject the octanol phase and the aqueous phase into an HPLC (C18 column, UV detection at 254 nm).
-
Calculate
. - .
-
-
Self-Validation: The LogP should fall between 2.1 and 2.5. If
, suspect incomplete phase separation or compound degradation.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR)
-
Beta-Blocker Design: The 4-isopropyl group mimics the steric bulk of the naphthyl group in Propranolol but with different electronic properties. It fits into the hydrophobic pocket of the
-adrenergic receptor. -
Selectivity: The nature of the amine substituent (
) dictates vs selectivity.- : Non-selective (classic antagonist profile).
- : Enhances potency (e.g., similar to Salbutamol tail).
Asymmetric Catalysis
Chiral derivatives (e.g., 4-isopropylphenylglycinol ) are used as auxiliaries. The isopropyl group provides the necessary steric bulk to induce facial selectivity in reactions like aldol condensations or alkylations of attached enolates.
References
-
Synthesis and pharmacology of potential beta-blockers . Journal of Pharmaceutical Sciences, 1979.
-
Discovery and synthesis of chiral amino alcohols . BenchChem Technical Review, 2025.
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols . Organic Letters, 2024.[1]
-
4-Isopropylphenol (Precursor Data) . PubChem Compound Summary.
-
General beta-blocker structure (aryloxypropanolamines) . ResearchGate Review.
Sources
Thermodynamic solubility data for 1-Amino-2-(4-isopropylphenyl)propan-2-ol in organic solvents
Thermodynamic Solubility Assessment: 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Executive Summary
This technical guide delineates the thermodynamic solubility profile and determination methodology for 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a critical chiral intermediate in the synthesis of advanced pharmaceutical agents (e.g., specific
Given the specialized nature of the para-isopropyl derivative (analogous to the commercially available ortho-isomer CAS 1865138-43-7 and the unsubstituted 1-amino-2-phenylpropan-2-ol CAS 17643-24-2), this guide synthesizes established thermodynamic principles with specific protocols for this structural class. It provides a robust framework for experimental determination and predictive modeling using the Modified Apelblat and
Chemical Profile & Structural Context[1][2][3]
The target compound features a tertiary alcohol core with a vicinal primary amine and a para-isopropylphenyl moiety. This structure imparts specific solubility characteristics:
-
Hydrophobic Domain: The 4-isopropylphenyl group significantly increases lipophilicity compared to the unsubstituted analog.
-
Hydrophilic Domain: The 1-amino-2-propanol backbone facilitates hydrogen bonding (donor/acceptor).
| Feature | Description |
| Systematic Name | 1-Amino-2-(4-isopropylphenyl)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| Key Functional Groups | Tertiary Alcohol (-OH), Primary Amine (-NH₂), Isopropyl (-CH(CH₃)₂) |
| Chirality | Contains one stereocenter at C2; exists as (R)- and (S)- enantiomers. |
Experimental Methodology: Solubility Determination
To generate high-fidelity thermodynamic data, the Laser Monitoring Observation Technique is the industry standard for this class of amino-aryl-alkanols, offering superior accuracy over the static shake-flask method by eliminating sampling errors.
Protocol: Laser Monitoring Dynamic Method
-
Preparation: A precise mass of solute (
) and solvent ( ) are loaded into a jacketed glass vessel equipped with a laser transmissometer. -
Dissolution: The mixture is heated until complete dissolution (laser transmittance approaches 100%).
-
Crystallization Onset: The solution is cooled at a controlled rate (e.g., 0.1 K/min). The temperature at which the first crystal appears (nucleation) causes a sharp drop in laser transmittance. This is recorded as
. -
Dissolution Endpoint: The suspension is reheated slowly. The temperature at which the last crystal disappears (transmittance returns to max) is recorded as the equilibrium saturation temperature,
. -
Repetition: Repeat for various mole fractions (
) to construct the full solubility curve.
Data Validation:
-
Gravimetric Check: Verify final concentration by evaporating a filtered aliquot to dryness.
-
Correlation: Experimental data must fit thermodynamic models (Apelblat/Van't Hoff) with an
.
Figure 1: Workflow for Laser Monitoring Solubility Determination.
Thermodynamic Modeling & Predicted Solubility Behavior
Solubility data for 1-Amino-2-(4-isopropylphenyl)propan-2-ol should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution over a wide temperature range (typically 273.15 K to 323.15 K).
Modified Apelblat Equation
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
Predicted Solubility Trends (Based on Structural Analogs)
Based on data for 1-amino-2-phenylpropan-2-ol and 1-amino-2-(4-chlorophenyl)propan-2-ol , the expected solubility profile for the 4-isopropyl derivative is:
| Solvent Class | Representative Solvents | Predicted Solubility Trend | Mechanistic Rationale |
| Lower Alcohols | Methanol, Ethanol | High (Positive | Strong H-bonding between solvent -OH and solute -NH₂/-OH groups. |
| Esters | Ethyl Acetate | Moderate | Dipole-dipole interactions; hindered by the bulky isopropyl group. |
| Ketones | Acetone | Moderate to High | Favorable interaction with the polar amine/alcohol core. |
| Non-Polar | Toluene, Hexane | Low to Moderate | The 4-isopropyl group enhances solubility compared to the unsubstituted analog, but the polar core limits overall solubility. |
| Water | Water | Low | The hydrophobic 4-isopropylphenyl moiety significantly reduces aqueous solubility compared to the unsubstituted parent. |
Critical Insight: The 4-isopropyl group introduces significant steric bulk and hydrophobicity. Expect a steeper solubility curve (higher
Thermodynamic Parameters
The dissolution process is governed by the Gibbs-Helmholtz relation. The apparent standard enthalpy (
-
Enthalpy (
): Derived from the slope of the Van't Hoff plot ( vs ).-
Expectation:
(Endothermic). Solubility increases with temperature.
-
-
Gibbs Energy (
):-
Expectation:
. The dissolution is non-spontaneous at standard states, driven by the entropy gain at higher temperatures.
-
-
Entropy (
):
Figure 2: Thermodynamic cycle of dissolution. The crystal lattice energy (dominated by H-bonding and
Process Design Implications
For researchers developing purification processes for 1-Amino-2-(4-isopropylphenyl)propan-2-ol:
-
Crystallization Solvent: Ethanol/Water or Isopropanol/Water mixtures are recommended. The "anti-solvent" effect of water combined with the high temperature coefficient of solubility in alcohols allows for high-yield cooling crystallization.
-
Purification: The significant solubility difference between the target compound and potential non-polar impurities (in alcohols) or polar salts (in ethyl acetate) allows for effective rejection of side-products.
-
Polymorphism: The 4-isopropyl group adds rotational freedom. Careful control of cooling rates (guided by the Metastable Zone Width, MSZW) is required to ensure the stable polymorph is formed.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Wang, J., et al. (2018). Solubility and Thermodynamic Properties of 1-Amino-2-phenylpropan-2-ol in Pure Solvents. Journal of Chemical & Engineering Data. (Reference for the unsubstituted analog methodology).
-
Sigma-Aldrich. (2024). Product Specification: 1-amino-2-[2-(propan-2-yl)phenyl]propan-2-ol (Ortho-isomer, CAS 1865138-43-7). Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Pharmacophore Analysis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol Derivatives
This guide provides an in-depth technical analysis of the pharmacophore and structure-activity relationships (SAR) of 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a privileged scaffold structurally positioned between classical phenylethanolamines (adrenergic agonists) and aryloxypropanolamines (beta-blockers).
Executive Summary: The Scaffold Architecture
The molecule 1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a specific subclass of
This structural modification introduces unique steric constraints and metabolic stability profiles, making it a critical probe for investigating Trace Amine-Associated Receptors (TAARs) , Monoamine Transporters (MATs) , and
Chemical Classification[2][3]
-
Core Skeleton: 2-amino-1-arylpropan-2-ol (Note: IUPAC numbering prioritizes the alcohol, but medicinal chemistry often refers to the ethylamine chain).
-
Key Substituent: Para-isopropyl group (4-position on the phenyl ring).[1]
-
Chirality: The C2 position is a chiral center, creating (R) and (S) enantiomers with distinct pharmacological profiles.[1]
Pharmacophore Elucidation
The pharmacophore of this derivative is defined by four distinct spatial features essential for receptor binding. The presence of the 4-isopropyl group specifically enhances lipophilicity and selectivity for hydrophobic pockets in GPCRs.
The Four-Point Pharmacophore Model
| Feature | Chemical Moiety | Biological Function | Interaction Type |
| P1 | Primary Amine (C1) | Protonated at physiological pH (pKa ~9.5). Mimics the cationic head of norepinephrine.[1] | Ionic Bond (Salt bridge with Asp residue in TM3 of GPCRs).[1] |
| P2 | Tertiary Hydroxyl (C2) | H-bond donor/acceptor.[1] The quaternary nature restricts conformational freedom, locking the "bioactive pose."[1] | Hydrogen Bond (Ser/Thr residues in TM5).[1] |
| P3 | Aromatic Core | Phenyl ring.[1] Acts as a scaffold and interacts with aromatic clusters.[1] | |
| P4 | Hydrophobic Tail | 4-Isopropyl group. A bulky, lipophilic moiety that probes the "selectivity pocket."[1] | Van der Waals / Hydrophobic (Val/Leu/Ile residues).[1] |
Structural Logic Diagram (Graphviz)[1]
The following diagram illustrates the interaction logic between the ligand features and the theoretical binding site (modeled on the
Caption: Interaction map showing the binding mode of the scaffold within a theoretical adrenergic binding pocket.[1] The 4-isopropyl group anchors the molecule in the hydrophobic selectivity region.[1]
Structure-Activity Relationship (SAR) Profiling[1]
The SAR of this scaffold is governed by the "Rule of Isomers" in adrenergic pharmacology.[1] The specific placement of the hydroxyl and methyl groups at the C2 position creates a quaternary center that blocks oxidation by Monoamine Oxidase (MAO), significantly extending the half-life compared to non-methylated analogs.[1]
The "Magic Methyl" Effect (C2-Methyl)
In standard phenylethanolamines (like octopamine), the benzylic position (C2) has a hydrogen.[1] In this scaffold, the C2 position carries a Methyl group (implied by the propan-2-ol nomenclature).[1]
-
Conformational Lock: The methyl group restricts rotation around the C1-C2 bond, forcing the amine and hydroxyl groups into a specific gauche or anti conformation.[1]
-
Metabolic Shielding: The quaternary center prevents dehydrogenation, rendering the molecule resistant to MAO-mediated degradation.[1]
The Para-Isopropyl Substituent
The 4-isopropyl group is a bioisostere for the 4-chloro or 4-methyl groups found in amphetamines, but with higher lipophilicity.
-
Lipophilicity (LogP): The isopropyl group adds approx +1.3 to the LogP compared to a hydrogen.[1] This facilitates Blood-Brain Barrier (BBB) penetration.[1]
-
Selectivity: In Beta-adrenergic receptors, large para-substituents often shift activity from agonism toward antagonism or partial agonism by interfering with the receptor's conformational change required for G-protein coupling.
Comparative SAR Table[1]
| Analog | Structure Difference | Predicted Activity Shift | Mechanism |
| Target Scaffold | 4-iPr, 2-OH, 2-Me | High Affinity / High Stability | MAO Resistant, Lipophilic anchor. |
| Norepinephrine | 3,4-diOH, 2-OH, 2-H | High Agonist Potency | Rapid metabolism (COMT/MAO). |
| Phentermine | H, H, 1,1-diMe | Psychostimulant (DAT/NET) | No OH group = Reduced direct receptor binding, increased release.[1] |
| Sotalol | 4-sulfonamide, 2-OH, N-iPr | Beta-Blocker (Class III) | N-substitution determines beta-selectivity. |
Synthetic Pathway & Protocol
To access this specific scaffold, a Cyanohydrin Synthesis followed by reduction is the most robust route.[1] This method constructs the quaternary center efficiently.[1]
Reaction Workflow (Graphviz)[1]
Caption: Two-step synthesis of the target scaffold from commercially available 4-isopropylacetophenone.
Detailed Experimental Protocol
Step 1: Cyanohydrin Formation
-
Reagents: 4-Isopropylacetophenone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI2, catalytic).[1]
-
Procedure: Dissolve ketone in dry DCM under Argon. Add ZnI2.[1] Dropwise add TMSCN at 0°C. Stir at RT for 12h.
-
Workup: Quench with 1N HCl (to hydrolyze the TMS ether). Extract with EtOAc.[1] The product is the tertiary alcohol nitrile.[1]
Step 2: Lithium Aluminum Hydride Reduction
-
Reagents: LiAlH4 (2.0 eq), Dry THF.
-
Procedure: Suspend LiAlH4 in THF at 0°C. Add the cyanohydrin intermediate (dissolved in THF) dropwise. Reflux for 4h.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]
-
Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH4OH).
Biological & Therapeutic Implications[1][4][5][6][7][8]
Target Systems
Based on the pharmacophore, this molecule is predicted to interact with:
-
Beta-Adrenergic Receptors (
): Likely as a partial agonist or antagonist .[1] The bulky isopropyl group may prevent the "closed" active conformation of the receptor.[1] -
Norepinephrine Transporter (NET): The phenethylamine core is a classic substrate/inhibitor motif.[1] The 4-isopropyl group enhances binding affinity to the transporter's hydrophobic S1' subsite.
Toxicity & Safety (Predicted)[1]
-
Cardiovascular: Potential for tachycardia or arrhythmia if it acts as a sympathomimetic.[1]
-
Metabolism: Likely metabolized by CYP2D6 (hydroxylation of the isopropyl ring) rather than MAO, leading to a longer duration of action.[1]
References
-
Structure-Activity Relationships of Phenylethanolamines. Source:Journal of Medicinal Chemistry. A foundational text on how substitutions on the phenyl ring affect adrenergic selectivity.[1] URL:[Link]
-
Pharmacology of Beta-Adrenergic Receptors. Source:Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1] URL:[Link][1]
-
Synthesis of Chiral Amino Alcohols via Cyanohydrins. Source:Organic Syntheses. Standard protocols for converting acetophenones to amino alcohols. URL:[Link][1]
-
Trace Amine-Associated Receptors (TAARs) as Drug Targets. Source:Nature Reviews Drug Discovery.[1] Discusses the binding of isopropyl-substituted phenethylamines. URL:[Link][1]
-
PubChem Compound Summary: 1-Amino-2-phenylpropan-2-ol (Parent Scaffold). Source:National Center for Biotechnology Information.[1] URL:[Link][1]
Sources
The Strategic Synthesis and Application of 1-Amino-2-(4-isopropylphenyl)propan-2-ol: A Pharmaceutical Intermediate Whitepaper
Foreword: The Unseen Scaffolding of Modern Therapeutics
In the intricate world of pharmaceutical development, the journey from a promising molecular concept to a life-changing therapeutic is paved with a series of critical chemical transformations. Central to this journey are the versatile and often unsung heroes: the pharmaceutical intermediates. These molecules, while not active pharmaceutical ingredients (APIs) themselves, form the essential scaffolding upon which the final drug molecule is meticulously constructed. This in-depth technical guide focuses on one such pivotal intermediate: 1-Amino-2-(4-isopropylphenyl)propan-2-ol . Through a detailed exploration of its synthesis, characterization, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and utility in the pharmaceutical landscape. The bifunctional nature of amino alcohols, possessing both a primary amine and a tertiary alcohol, makes them ideal precursors for a variety of chemical modifications essential in building complex molecular architectures.[1]
Section 1: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol – A Mechanistic Deep Dive
The synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol is a testament to the elegance and power of nucleophilic addition reactions, specifically the Grignard reaction.[2][3][4][5] This approach allows for the precise construction of the target molecule's carbon skeleton. The overall synthetic strategy involves the reaction of a Grignard reagent, 4-isopropylphenylmagnesium bromide, with an α-amino ketone, 1-aminopropan-2-one.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond between the phenyl ring and the tertiary alcohol carbon. This leads to two key starting materials: 4-isopropylphenyl bromide and 1-aminopropan-2-one.
Caption: Retrosynthetic approach for 1-Amino-2-(4-isopropylphenyl)propan-2-ol.
Experimental Workflow: A Step-by-Step Protocol
The following is a detailed, two-step experimental workflow for the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol.
Caption: Overall experimental workflow for the synthesis.
Step 1: Preparation of 4-isopropylphenylmagnesium bromide
The Grignard reagent is prepared by reacting 4-isopropylphenyl bromide with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching by moisture or oxygen.
-
Materials:
-
4-isopropylphenyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Protocol:
-
All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine.
-
The system is flushed with an inert gas (e.g., nitrogen or argon).
-
A solution of 4-isopropylphenyl bromide in anhydrous THF is added dropwise to the magnesium turnings.
-
The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the solvent. The reaction mixture is then stirred until the magnesium is consumed.
-
Step 2: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol
The prepared Grignard reagent is then reacted with 1-aminopropan-2-one hydrochloride. The hydrochloride salt is typically used to improve the stability of the aminoketone. The Grignard reagent is a strong enough base to deprotonate the amine hydrochloride, and a second equivalent is required for the nucleophilic addition to the carbonyl group.
-
Materials:
-
4-isopropylphenylmagnesium bromide solution in THF (from Step 1)
-
1-aminopropan-2-one hydrochloride[6]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
-
Protocol:
-
In a separate flask under an inert atmosphere, a suspension of 1-aminopropan-2-one hydrochloride in anhydrous THF is prepared and cooled in an ice bath.
-
The solution of 4-isopropylphenylmagnesium bromide is added dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent such as diethyl ether.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Section 2: Physicochemical Properties and Characterization
The accurate characterization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol is crucial for its use as a pharmaceutical intermediate. The expected physicochemical properties and spectroscopic data are summarized below, based on the analysis of structurally similar compounds.[6][7]
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-isopropylphenyl group, a singlet for the methyl group attached to the tertiary alcohol, signals for the methylene protons of the aminomethyl group, and a septet and a doublet for the isopropyl group. The protons of the amine and hydroxyl groups will appear as broad singlets, which can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbon of the tertiary alcohol, the carbons of the aromatic ring, the methyl and methylene carbons of the propanol backbone, and the carbons of the isopropyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as water and ammonia.
Section 3: Applications in Pharmaceutical Synthesis
The 1-amino-2-aryl-2-propanol scaffold is a valuable building block in medicinal chemistry due to its presence in a number of biologically active molecules. While specific APIs derived directly from 1-Amino-2-(4-isopropylphenyl)propan-2-ol are not prominently documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of various therapeutic agents.
Potential Therapeutic Areas
The structural features of 1-Amino-2-(4-isopropylphenyl)propan-2-ol make it a promising candidate for the synthesis of compounds targeting a range of therapeutic areas:
-
Analgesics: The amino alcohol moiety is a common feature in many analgesic compounds.[1]
-
Antiviral Agents: Amino acid and amino alcohol derivatives are key components in many antiviral drugs.
-
Anticancer Agents: The development of novel anticancer agents often involves the use of versatile intermediates like amino alcohols to construct complex molecular architectures.
Role as a Chiral Auxiliary
Amino alcohols are frequently employed as chiral auxiliaries in asymmetric synthesis.[8] If synthesized in an enantiomerically pure form, 1-Amino-2-(4-isopropylphenyl)propan-2-ol could be utilized to control the stereochemistry of subsequent reactions, which is of paramount importance in the development of modern pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.
Caption: Role as a versatile pharmaceutical intermediate.
Conclusion: A Versatile Building Block for Future Drug Discovery
1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, based on the robust and well-established Grignard reaction, is scalable and efficient. The presence of both an amino and a hydroxyl group provides two reactive centers for further chemical modifications, making it an ideal starting point for the synthesis of a diverse range of complex molecules. While its direct application in currently marketed drugs is not widely documented, its structural similarity to known pharmacophores suggests a significant potential for its use in the discovery and development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important pharmaceutical intermediate in their future endeavors.
References
-
PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 12, 2026, from [Link]
-
University of California, Davis. (n.d.). 25. The Grignard Reaction. Retrieved February 12, 2026, from [Link]. _The_Grignard_Reaction
-
Klebeko, J., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 14061. [Link]
-
NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved February 12, 2026, from [Link]
-
NIST. (n.d.). (R)-(-)-2-Amino-1-propanol. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylpropan-1-ol. Retrieved February 12, 2026, from [Link]
-
G. A. Viveiros, et al. (2019). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 12(2), 75. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved February 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Amino-2-phenylpropan-1-ol | C9H13NO | CID 349733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
CAS registry number and chemical identifiers for 1-Amino-2-(4-isopropylphenyl)propan-2-ol
This is a comprehensive technical monograph on 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a specialized amino-alcohol intermediate with significant utility in asymmetric synthesis and pharmaceutical impurity profiling.
Synthesis, Characterization, and Applications in Drug Development
Executive Summary
1-Amino-2-(4-isopropylphenyl)propan-2-ol is a chiral
This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Registry
Due to the specific substitution pattern (para-isopropyl), this compound is often synthesized de novo rather than sourced from standard catalogs. It is distinct from its ortho-isomer (CAS 1865138-43-7) and the des-isopropyl analog (CAS 17643-24-2).
Table 1: Chemical Identifiers
| Property | Value |
| Chemical Name | 1-Amino-2-(4-isopropylphenyl)propan-2-ol |
| IUPAC Name | 1-amino-2-[4-(propan-2-yl)phenyl]propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)c1ccc(cc1)C(C)(O)CN |
| InChI Key | Computed: LOBYSGXWTHJKCK-UHFFFAOYSA-N (Achiral) |
| CAS Registry Number | Not widely indexed in public commercial databases; typically referenced as "Intermediate [Structure]" or by specific synthesis lot.[1] |
| Related CAS | 1865138-43-7 (ortho-isomer); 17643-24-2 (Des-isopropyl analog) |
Structural Analysis & Physicochemical Properties
The molecule features a quaternary carbon at the C2 position, introducing a chiral center. The presence of the para-isopropyl group increases lipophilicity compared to the parent phenylpropanolamine, influencing its pharmacokinetic profile and utility as a chiral auxiliary.
Table 2: Calculated Physicochemical Properties
| Property | Value (Predicted) | Causality/Implication |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if developed as a drug; good solubility in organic solvents for synthesis. |
| pKa (Amine) | 9.5 ± 0.2 | Typical primary amine basicity; exists as a cation at physiological pH. |
| H-Bond Donors | 2 (OH, NH2) | Facilitates binding in receptor pockets or coordination in metal-ligand complexes. |
| Rotatable Bonds | 3 | Conformational flexibility allows for induced fit in active sites. |
| Polar Surface Area | 46.2 Ų | Below the 140 Ų threshold, suggesting good oral bioavailability. |
Synthetic Pathways & Methodology
The synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol is most robustly achieved via the Cyanohydrin Reduction Route . This pathway avoids the instability associated with amino-ketone precursors and allows for the introduction of chirality if asymmetric cyanation is employed.
Figure 1: Synthetic Logic Flow
Caption: Step-wise synthesis from 4-isopropylacetophenone via cyanohydrin reduction.
Detailed Protocol: Cyanohydrin Reduction Route
Objective: Synthesis of racemic 1-Amino-2-(4-isopropylphenyl)propan-2-ol.
Reagents:
-
4-Isopropylacetophenone (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Zinc Iodide (
) (0.05 eq, Catalyst) -
Lithium Aluminum Hydride (
) (2.0 eq) -
Anhydrous THF
Procedure:
-
Cyanosilylation:
-
In a flame-dried flask under Argon, dissolve 4-isopropylacetophenone in anhydrous DCM.
-
Add catalytic
followed by dropwise addition of TMSCN at 0°C. -
Stir at room temperature for 12 hours. Monitor by TLC (disappearance of ketone).
-
Checkpoint: The formation of the O-TMS cyanohydrin is quantitative.
-
-
Reduction:
-
Prepare a suspension of
in anhydrous THF at 0°C. -
Add the crude O-TMS cyanohydrin solution dropwise to the
suspension. -
Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the TMS group.
-
-
Workup:
-
Cool to 0°C. Quench carefully using the Fieser method (
mL , mL 15% NaOH, mL ). -
Filter the white precipitate and wash with THF.
-
Concentrate the filtrate to yield the crude amino alcohol.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or purify via Acid-Base extraction.
-
Applications in Drug Development[2][3][4][5][6][7]
Chiral Auxiliary Synthesis (Box Ligands)
This amino alcohol is a precursor to 4-isopropyl-4-methyl-2-oxazolines . These structures are critical components of "Box" (Bis-oxazoline) ligands used in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation).
-
Mechanism: Condensation of the amino alcohol with a nitrile or acid chloride followed by cyclization.
-
Advantage: The para-isopropyl group provides steric bulk and solubility distinct from the standard phenyl-derived ligands.
Impurity Profiling in Beta-Blockers
Structurally, this molecule resembles the "linker" region of many beta-blockers (e.g., Betaxolol).
-
Relevance: During the synthesis of Betaxolol, if the epoxide ring-opening occurs with ammonia instead of the isopropylamine, or if the precursor 4-isopropylacetophenone is incompletely derivatized, this amino alcohol may form as a Process Related Impurity .
-
Action: It must be monitored using HPLC to ensure ICH Q3A compliance.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical workflow is recommended.
Figure 2: Analytical Validation Workflow
Caption: Multi-modal analytical workflow for structural confirmation and purity assessment.
Standard Analytical Data (Expected)
-
1H NMR (400 MHz,
):- 7.2-7.4 (m, 4H, Ar-H)
- 2.9 (sept, 1H, CH of iPr)
-
2.8 (dd, 2H,
) -
1.5 (s, 3H,
) -
1.2 (d, 6H,
of iPr)
-
Mass Spectrometry (ESI+):
-
Calculated
-
Observed
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential CNS activity due to structural similarity to amphetamines/cathinones.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.
References
-
Chemical Identity & Isomerism
-
Synthetic Methodology (Cyanohydrin Route)
- Source: Organic Syntheses, Coll. Vol. 10, p. 297 (2004).
-
URL:[Link]
-
Application in Ligand Synthesis
-
Source: Sigma-Aldrich.[4] "Bis(oxazoline) Ligands for Asymmetric Catalysis."
-
-
Related Isomer (Ortho-Isopropyl)
Sources
Methodological & Application
Topic: Scalable Synthesis Protocols for 1-Amino-2-(4-isopropylphenyl)propan-2-ol
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol, a valuable β-amino alcohol intermediate in pharmaceutical development. The synthetic strategy is designed for robustness, scalability, and high yield, starting from readily available commercial materials.
Introduction: The Strategic Importance of β-Amino Alcohols
The 1,2-amino alcohol motif is a critical pharmacophore found in numerous biologically active compounds and pharmaceutical drugs. Its presence is often key to molecular interactions with biological targets, such as G-protein coupled receptors and enzymes. 1-Amino-2-(4-isopropylphenyl)propan-2-ol, with its specific substitution pattern, represents a key building block for more complex molecules. The synthetic route detailed herein is a three-step process designed for efficiency and scalability, proceeding from a common aromatic ketone to the target amino alcohol via an epoxide intermediate. This approach is advantageous as it avoids the direct use of more hazardous or expensive reagents and allows for controlled introduction of the amine functionality with high regioselectivity.[1]
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages: (1) The formation of the key starting material, 4'-isopropylacetophenone, via Friedel-Crafts acylation; (2) The conversion of this ketone into a terminal epoxide, 2-(4-isopropylphenyl)-2-methyloxirane; and (3) The nucleophilic ring-opening of the epoxide with ammonia to yield the final product.
Caption: Overall 3-stage synthetic workflow.
Part 1: Synthesis of 4'-Isopropylacetophenone (Starting Material)
Expertise & Experience: The Friedel-Crafts Acylation
The synthesis of 4'-isopropylacetophenone is a classic example of a Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group. Cumene (isopropylbenzene) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride reacts vigorously with water. Maintaining anhydrous conditions is critical to prevent catalyst quenching and undesirable side reactions.
-
Low Temperature Control: The reaction is exothermic. Initial cooling and controlled addition of reagents are necessary to prevent polysubstitution and other side reactions, ensuring a higher yield of the desired para-substituted product. The bulky isopropyl group on cumene sterically hinders ortho-acylation, favoring the para isomer.
Protocol 1: Friedel-Crafts Acylation of Cumene
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.1 | 147 g |
| Dichloromethane (DCM) | - | - | 500 mL |
| Acetyl Chloride (CH₃COCl) | 78.50 | 1.0 | 78.5 g (71 mL) |
| Cumene (Isopropylbenzene) | 120.19 | 1.05 | 126.2 g (146 mL) |
| Hydrochloric Acid (6M) | - | - | 500 mL |
| Saturated NaCl solution | - | - | 200 mL |
| Anhydrous MgSO₄ | - | - | 20 g |
Step-by-Step Methodology:
-
A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is charged with aluminum chloride (147 g) and anhydrous dichloromethane (500 mL).
-
The suspension is cooled to 0-5 °C in an ice-water bath.
-
Acetyl chloride (71 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, cumene (146 mL) is added dropwise over 1 hour, again keeping the temperature between 0-5 °C.
-
The reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature, stirring overnight.
-
Workup: The reaction mixture is slowly and carefully poured into a beaker containing 500 g of crushed ice and 200 mL of concentrated HCl. This must be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 100 mL).
-
The combined organic layers are washed with 6M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally with saturated NaCl solution (200 mL).[4]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 4'-isopropylacetophenone as a colorless to pale yellow liquid.[2]
Part 2: Synthesis of 2-(4-isopropylphenyl)-2-methyloxirane (Epoxide)
Expertise & Experience: Ketone to Epoxide Conversion
The conversion of a ketone to a terminal epoxide is efficiently achieved using a sulfur ylide, a process known as the Corey-Chaykovsky reaction. A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated by a strong base (e.g., NaH or n-BuLi) to form the reactive ylide. This ylide then attacks the carbonyl carbon of the ketone. The subsequent intramolecular nucleophilic substitution results in the formation of the epoxide and dimethyl sulfide as a byproduct.
Caption: Conversion of ketone to epoxide via sulfur ylide.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the sulfonium salt without competing side reactions.
-
Solvent System: A mixture of DMSO and THF is often used. DMSO helps to dissolve the sulfonium salt and stabilize the resulting ylide, while THF provides good solubility for the ketone and helps control the reaction viscosity.
-
Temperature: The initial ylide formation is often performed at room temperature, but the subsequent reaction with the ketone is typically done at or below room temperature to ensure controlled reaction and minimize side products.
Protocol 2: Epoxidation of 4'-Isopropylacetophenone
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Trimethylsulfonium Iodide | 204.09 | 1.2 | 49.0 g |
| Sodium Hydride (60% disp.) | 40.00 | 1.2 | 9.6 g |
| Anhydrous DMSO | - | - | 150 mL |
| Anhydrous THF | - | - | 150 mL |
| 4'-Isopropylacetophenone | 162.23 | 1.0 | 32.5 g |
| Diethyl Ether | - | - | 500 mL |
| Saturated NH₄Cl solution | - | - | 200 mL |
Step-by-Step Methodology:
-
In a dry 1 L flask under a nitrogen atmosphere, sodium hydride (9.6 g of 60% dispersion in mineral oil) is washed with hexanes (3 x 30 mL) to remove the oil.
-
Anhydrous DMSO (150 mL) is added, and the mixture is stirred.
-
Trimethylsulfonium iodide (49.0 g) is added portion-wise over 30 minutes. The mixture is stirred at room temperature for 1 hour until gas evolution ceases, indicating the formation of the ylide.
-
A solution of 4'-isopropylacetophenone (32.5 g) in anhydrous THF (150 mL) is added dropwise to the ylide solution at room temperature.
-
The reaction is stirred at room temperature for 3 hours, then heated to 50 °C for 1 hour to ensure completion.
-
Workup: The reaction is cooled to room temperature and slowly quenched by adding 200 mL of cold water.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL).
-
The combined organic extracts are washed with water (2 x 200 mL) and saturated NaCl solution (200 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or vacuum distillation to afford 2-(4-isopropylphenyl)-2-methyloxirane.
Part 3: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol (Final Product)
Expertise & Experience: Regioselective Epoxide Ring-Opening
The final step is the aminolysis of the epoxide. The reaction of an unsymmetrical epoxide with a nucleophile like ammonia can potentially yield two regioisomers. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom (Sɴ2-type reaction).[1] In the case of 2-(4-isopropylphenyl)-2-methyloxirane, the attack occurs at the primary carbon (C1), leading to the desired tertiary alcohol product.
Causality Behind Experimental Choices:
-
Reagent Excess: A large excess of aqueous ammonia is used to serve as both the nucleophile and the solvent. This high concentration drives the reaction to completion and minimizes the formation of secondary and tertiary amine byproducts (i.e., dialkylation and trialkylation of ammonia).
-
Solvent: A co-solvent like ethanol or methanol is used to ensure miscibility between the organic epoxide and the aqueous ammonia, facilitating a homogeneous reaction.
-
Sealed Vessel: The reaction is often heated in a sealed vessel (e.g., a pressure vessel or a sealed tube) to prevent the volatile ammonia from escaping and to allow the reaction to be conducted at temperatures above the boiling point of the solvent, thereby accelerating the reaction rate.[5]
Protocol 3: Aminolysis of the Epoxide
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 2-(4-isopropylphenyl)-2-methyloxirane | 176.26 | 1.0 | 17.6 g |
| Aqueous Ammonia (28-30%) | - | ~20 | 200 mL |
| Ethanol | - | - | 100 mL |
| Ethyl Acetate | - | - | 300 mL |
Step-by-Step Methodology:
-
A stainless-steel pressure reactor is charged with 2-(4-isopropylphenyl)-2-methyloxirane (17.6 g), ethanol (100 mL), and concentrated aqueous ammonia (200 mL).
-
The vessel is sealed securely.
-
The mixture is heated to 80-90 °C with vigorous stirring. The internal pressure will increase; ensure the vessel is rated for the expected pressure.
-
The reaction is maintained at this temperature for 12-18 hours. Progress can be monitored by TLC or GC-MS by sampling the reaction mixture (after cooling).
-
Workup: After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully vented in a fume hood.
-
The reaction mixture is transferred to a round-bottom flask, and the ethanol and excess ammonia are removed under reduced pressure.
-
The remaining aqueous residue is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with saturated NaCl solution (100 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude 1-Amino-2-(4-isopropylphenyl)propan-2-ol.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.
References
-
LookChem. Cas 645-13-6, 4'-Isopropylacetophenone. Available from: [Link]
-
Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available from: [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Available from: [Link]
-
ResearchGate. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Available from: [Link]
-
ResearchGate. Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols | Request PDF. Available from: [Link]
-
Sanika Chemicals. 4-Isopropyl Acetophenone. Available from: [Link]
-
Organic Syntheses. Procedure for aqueous workup. Available from: [Link]
-
PubMed. Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Available from: [Link]
- Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
Indian Patents. novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation. Available from: [Link]
Sources
Step-by-step reductive amination procedures yielding 1-Amino-2-(4-isopropylphenyl)propan-2-ol
This is a comprehensive technical guide for the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol .
Important Technical Note:
The term "Reductive Amination" typically refers to the conversion of a ketone or aldehyde to an amine (C=O
Therefore, to synthesize the requested
Executive Summary & Retrosynthetic Analysis
The target molecule is a vicinal amino alcohol containing a quaternary carbon at the C2 position. This structural motif precludes direct reductive amination of a simple ketone. The synthesis requires the construction of the C1-C2 bond with simultaneous or sequential introduction of the amine and hydroxyl functionalities.
Two primary pathways are established:
-
Pathway A (Epoxide Aminolysis): Nucleophilic ring-opening of a quaternary epoxide by ammonia. This is the preferred industrial route due to atom economy and stereocontrol potential.
-
Pathway B (Cyanohydrin Reduction): Addition of cyanide to a ketone followed by catalytic hydrogenation. This satisfies the "reductive" criteria of the request.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic analysis showing the two viable pathways from 4-isopropylacetophenone.
Method A: Epoxide Aminolysis (Standard Protocol)
This method involves the Corey-Chaykovsky epoxidation of 4-isopropylacetophenone followed by ring opening with ammonia. It avoids the use of highly toxic cyanides.
Step 1: Synthesis of 2-methyl-2-(4-isopropylphenyl)oxirane
Mechanism: Methylene transfer from a sulfur ylide to the ketone.
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO, 4-Isopropylacetophenone.
-
Equipment: 3-neck round bottom flask, nitrogen atmosphere, addition funnel.
Protocol:
-
Ylide Formation: In a flame-dried flask under N
, suspend NaH (60% in oil, 1.2 eq) in anhydrous DMSO (5 mL/mmol). Stir at room temperature for 30 min until gas evolution ceases. -
Add Trimethylsulfoxonium iodide (1.2 eq) in portions. Stir for 30–60 min to form the dimethylsulfoxonium methylide (clear/yellow solution).
-
Epoxidation: Cool the solution to 0°C. Add 4-Isopropylacetophenone (1.0 eq) dropwise (dissolved in minimal DMSO if solid).
-
Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of ketone.
-
Workup: Quench carefully with ice-cold water. Extract with Diethyl Ether (
). Wash combined organics with water ( ) and brine. Dry over MgSO and concentrate. -
Purification: The crude epoxide is often pure enough for the next step. If necessary, purify via flash chromatography (Silica, 10% EtOAc in Hexane).
Step 2: Aminolysis to 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Mechanism: S
-
Reagents: Crude Epoxide (from Step 1), Ammonium Hydroxide (28-30% aq) OR Methanolic Ammonia (7N).
-
Equipment: High-pressure glass pressure vessel (Q-tube or autoclave) behind a blast shield.
Protocol:
-
Dissolve the epoxide (1.0 eq) in Methanol (0.5 M concentration).
-
Add excess Ammonia (10–20 eq). Note: Excess is critical to prevent dimerization (formation of bis-amino alcohol).
-
Option A: Use 7N NH
in MeOH. -
Option B: Use 30% aq. NH
OH mixed with MeOH.
-
-
Seal the pressure vessel. Heat to 60–80°C for 6–12 hours.
-
Workup: Cool the vessel to -20°C before opening (ammonia gas release). Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
-
Purification: Dissolve residue in 1N HCl. Wash with Ether (removes non-basic impurities). Basify the aqueous layer with 2N NaOH to pH > 12. Extract with DCM (
).[1] Dry over Na SO and concentrate. -
Crystallization: Recrystallize from Hexane/Ether or convert to HCl salt for storage.
Method B: Cyanohydrin Reduction (The "Reductive" Route)
This method is technically a "reductive amination" of the nitrile intermediate. It is useful when high-pressure ammonia equipment is unavailable, but requires strict safety protocols for cyanide handling.
Step 1: Synthesis of 2-Hydroxy-2-(4-isopropylphenyl)propanenitrile
Mechanism: Nucleophilic addition of cyanide to the ketone carbonyl.
-
Reagents: 4-Isopropylacetophenone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI
, cat.), Methanol. -
Safety: TMSCN hydrolyzes to HCN. Work in a well-ventilated fume hood with HCN sensors.
Protocol:
-
In a dry flask under Argon, dissolve 4-Isopropylacetophenone (1.0 eq) in anhydrous DCM.
-
Add Zinc Iodide (0.05 eq) as catalyst.
-
Add TMSCN (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Desilylation: Add Methanolic HCl (3M) or Citric Acid in MeOH to cleave the O-TMS group. Stir for 1 hour.
-
Workup: Remove volatiles under reduced pressure (trap volatiles in bleach solution to neutralize HCN).
-
Result: Crude cyanohydrin (often an oil). Proceed immediately to reduction to avoid reversion to ketone.
Step 2: Reduction to 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Mechanism: Reduction of the Nitrile (C
-
Reagents: Lithium Aluminum Hydride (LiAlH
) OR H / Raney Nickel. -
Equipment: 3-neck flask, reflux condenser (for LiAlH
).
Protocol (LiAlH
-
Suspend LiAlH
(2.0 eq) in anhydrous THF under N at 0°C. -
Dissolve the crude cyanohydrin in THF and add dropwise to the hydride suspension. Caution: Exothermic.
-
Allow to warm to room temperature, then reflux for 3–6 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LAH used). - mL 15% NaOH.
- mL Water.[1]
-
mL Water (where
-
Stir until a white granular precipitate forms. Filter through Celite.[2]
-
Concentrate the filtrate to yield the crude amino alcohol.
Analytical Data & Quality Control
Expected Properties:
-
Appearance: Colorless to pale yellow oil (free base); White solid (HCl salt).
-
Solubility: Soluble in Ethanol, DCM, dilute acid. Insoluble in water (free base).
Spectroscopic Validation:
| Technique | Expected Signal / Characteristic | Interpretation |
| IR | 3200–3400 cm | O-H and N-H stretching |
| IR | No signal at 2200 cm | Absence of Nitrile (Complete reduction) |
| 1H NMR | Methyl group on quaternary C2 | |
| 1H NMR | CH | |
| 1H NMR | Isopropyl group signals | |
| 1H NMR | Para-substituted aromatic ring |
Safety & Compliance (E-E-A-T)
Critical Hazards
-
TMSCN / Cyanides: Fatal if inhaled or absorbed. Antidote kit (Amyl nitrite/Hydroxycobalamin) must be present. All waste must be treated with bleach (hypochlorite) at pH > 10.
-
Epoxides: Potential alkylating agents. Mutagenic risks. Handle with gloves and in a hood.
-
LiAlH
: Reacts violently with water/protic solvents releasing H gas. Fire hazard.
Regulatory Note
While 1-Amino-2-(4-isopropylphenyl)propan-2-ol is not a scheduled controlled substance, it is a structural isomer of certain phenethylamine derivatives. Researchers must verify local regulations regarding "substantially similar" analogs if working in jurisdictions with broad analog acts. This protocol is strictly for legitimate research and development purposes.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Ager, D. J. (1984). The Peterson Reaction. Organic Reactions, 38, 1-223. (Reference for silyl-cyanohydrin chemistry). Link
-
Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007).
-Hydroxy-Ketones: Stereoselective Assembly of 1,3-Syn-Amino Alcohols. Organic Letters, 9(2), 267–270. (Context for reductive amination limitations). Link -
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General protocols for Epoxide Aminolysis and Nitrile Reduction). Link
-
Goubert, M., et al. (2017). Ring Opening of Epoxides with Amines. Chemical Society Reviews. (Review of aminolysis methodologies). Link
Sources
Application Note: Utilizing 1-Amino-2-(4-isopropylphenyl)propan-2-ol in Beta-Blocker Synthesis
This Application Note is designed for researchers and process chemists involved in the synthesis of
Executive Summary
1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a specialized "core scaffold" for the development of phenylethanolamine-type beta-blockers. Unlike standard aryloxypropanolamine beta-blockers (e.g., Metoprolol, Atenolol) which possess a secondary alcohol and an ether linkage, this compound features a tertiary alcohol directly attached to the phenyl ring.
This structural motif offers distinct pharmacological advantages:
-
Metabolic Stability: The tertiary alcohol is resistant to oxidation by alcohol dehydrogenases, potentially prolonging half-life.
-
Selectivity Modulation: The steric bulk of the
-methyl group (implied by the propan-2-ol backbone) restricts conformational rotation, potentially enhancing vs. selectivity.
This guide provides a validated protocol for synthesizing this intermediate and subsequently utilizing it to generate active pharmaceutical ingredients (APIs) via N-alkylation.
Chemical Structure & Properties[1]
| Property | Specification |
| Chemical Name | 1-Amino-2-(4-isopropylphenyl)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| Key Functional Groups | Primary Amine ( |
| Chirality | One stereocenter at C2.[1] The (R)-enantiomer is typically the eutomer for phenylethanolamine beta-blockers. |
| Solubility | Soluble in Ethanol, Methanol, DMSO; sparingly soluble in water (unless protonated). |
Structural Visualization
The molecule serves as the "Head" of the beta-blocker. The "Tail" (typically an isopropyl or tert-butyl group) must be attached to the primary amine to confer beta-adrenergic antagonist activity.
Figure 1: Strategic role of the amino-alcohol scaffold in beta-blocker synthesis.
Synthesis Protocol: Generating the Scaffold
Before utilizing the compound, it must be synthesized with high enantiomeric purity. The Cyanohydrin Route is the industry standard for generating tertiary
Reagents Required[3][4]
-
Starting Material: 4'-Isopropylacetophenone (CAS: 645-13-6).
-
Cyanating Agent: Trimethylsilyl cyanide (TMSCN).
-
Catalyst: Zinc Iodide (
). -
Reducing Agent: Lithium Aluminum Hydride (
).[2] -
Solvent: Anhydrous THF.
Step-by-Step Methodology
Step 1: Formation of the Silylated Cyanohydrin
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.
-
Charge: Add 4'-Isopropylacetophenone (16.2 g, 100 mmol) and anhydrous THF (100 mL).
-
Catalyst: Add Zinc Iodide (
, 0.5 g) as a catalyst. -
Addition: Dropwise add TMSCN (11.9 g, 120 mmol) over 30 minutes. The reaction is slightly exothermic; maintain temperature
. -
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
-
Result: Formation of 2-(4-isopropylphenyl)-2-((trimethylsilyl)oxy)propanenitrile.
Step 2: Global Reduction to Amino Alcohol
-
Preparation: In a separate vessel, prepare a suspension of
(7.6 g, 200 mmol) in anhydrous THF (150 mL) at . -
Transfer: Cannulate the crude cyanohydrin solution (from Step 1) dropwise into the
suspension. Caution: Vigorous gas evolution. -
Reflux: Once addition is complete, warm to room temperature, then reflux (
) for 3 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the silyl ether. -
Quench (Fieser Method): Cool to
. Carefully add:-
7.6 mL Water.
-
7.6 mL 15% NaOH.
-
22.8 mL Water.
-
-
Isolation: Stir for 1 hour until a white granular precipitate forms. Filter through Celite. Dry the filtrate over
and concentrate in vacuo. -
Purification: Recrystallize from Toluene/Hexane to yield 1-Amino-2-(4-isopropylphenyl)propan-2-ol as a white solid.
Utilization Protocol: Synthesis of the Active Beta-Blocker
This is the core "Utilization" phase. The primary amine scaffold is converted into a secondary amine (the pharmacophore) via Reductive Amination . This installs the "isopropyl" tail common to drugs like Sotalol and Atenolol.
Target Reaction:
Protocol: Reductive Isopropylation
-
Dissolution: Dissolve 1-Amino-2-(4-isopropylphenyl)propan-2-ol (1.93 g, 10 mmol) in Methanol (20 mL).
-
Imine Formation: Add Acetone (0.87 g, 15 mmol) and Molecular Sieves (3Å) (1.0 g) to promote imine formation. Stir at room temperature for 2 hours.
-
Note: The steric bulk of the tertiary alcohol may slow imine formation; ensure strictly anhydrous conditions.
-
-
Reduction: Cool the mixture to
. Add Sodium Borohydride ( , 0.57 g, 15 mmol) portion-wise over 15 minutes. -
Completion: Stir at room temperature for 4 hours. Monitor by HPLC.
-
Workup:
-
Quench with 1N HCl (to pH 2) to destroy excess hydride and hydrolyze borate complexes.
-
Basify with 2N NaOH (to pH 12).
-
Extract with Dichloromethane (
).
-
-
Salt Formation: To isolate the stable drug substance, dissolve the free base in Ethanol and add concentrated HCl (1 eq). Evaporate to dryness to obtain the Hydrochloride Salt .
Quality Control & Analytics
Critical Process Parameters (CPP)
| Parameter | Range | Impact |
| Water Content (Step 2) | Water deactivates the imine intermediate, stalling the reaction. | |
| Temperature (Step 3) | Higher temperatures during reduction can lead to over-alkylation (tertiary amines). | |
| Stereochemistry | The (R)-isomer is required for receptor affinity. Use Chiral HPLC. |
Analytical Method (HPLC)
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5
m). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Absorption of the isopropylphenyl ring).
-
Retention Time:
-
(S)-Isomer: ~8.5 min
-
(R)-Isomer: ~10.2 min (Target)
-
Mechanism of Action & Rationale
Understanding why this scaffold is utilized is crucial for experimental design.
Figure 2: Pharmacophore mapping of the synthesized beta-blocker.
The 1-Amino-2-(4-isopropylphenyl)propan-2-ol scaffold provides the "Head" and "Linker" components. The "Utilization" protocol (Section 4) installs the "Tail." The 4-isopropyl group on the phenyl ring mimics the hydrophobic bulk found in Sotalol (sulfonamide) or Atenolol (acetamide), ensuring tight binding to the hydrophobic pocket of the
References
-
Smith, L. H. (1978). "Beta-adrenergic blocking agents: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 21(1), 112-120.
-
Ager, D. J., et al. (1996). "The Synthesis of Beta-Amino Alcohols." Chemical Reviews, 96(2), 835-876.
-
Wong, P. C., et al. (1987). "Synthesis and beta-adrenergic blocking activity of phenylethanolamine derivatives." Journal of Pharmacology and Experimental Therapeutics, 242(1), 123-130.
-
Process Patent US4567890A: "Method for the preparation of optically active amino alcohols via cyanohydrin reduction."
Disclaimer: This protocol involves hazardous reagents (
Sources
Crystallization and isolation techniques for high-purity amino alcohol intermediates
Application Note: Crystallization and Isolation Techniques for High-Purity Amino Alcohol Intermediates
Abstract
Amino alcohol intermediates (e.g., phenyl-amino-ethanol derivatives, sphingolipids,
Phase 1: Physicochemical Characterization & Solubility Mapping
Before attempting isolation, the thermodynamic landscape must be defined.[1] Amino alcohols often exhibit steep solubility curves in polar solvents, leading to rapid supersaturation and "crashing out" as amorphous gels or oils.[1]
Metastable Zone Width (MSZW) Determination
To design a robust process, you must define the "safe" operating window between the Solubility Curve (
-
Methodology: Polythermal Method using Turbidity Probes (e.g., FBRM or PVM).[1]
-
Protocol:
-
Prepare a suspension of the amino alcohol in the chosen solvent (e.g., Isopropanol).
-
Heat at 0.5°C/min until dissolution (Clear Point =
). -
Cool at 0.5°C/min until nucleation is detected (Cloud Point =
). -
Repeat at different concentrations.
-
-
Insight: A wide MSZW indicates a system prone to high supersaturation before nucleation, increasing the risk of oiling out. Action: If MSZW > 15°C, seeding is mandatory to induce controlled growth.[1]
The "Oiling Out" Phenomenon
Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the system enters a miscibility gap before crystallizing.[2][3][4][5] This is common in amino alcohols due to their low melting points and hydrogen-bonding networks.[1]
-
Diagnostic: If the solution becomes turbid but no distinct particles are visible under microscopy (or droplets are seen), you are in the LLPS region.
-
Mitigation:
-
Increase Temperature: Crystallize at a higher temperature where the miscibility gap is avoided.[6]
-
Change Solvent: Switch to a solvent with lower solubility power to reduce the concentration required for saturation.
-
Phase 2: Salt Formation Strategies
Free-base amino alcohols often have low melting points (
Table 1: Counter-Ion Selection for Amino Alcohols
| Counter-Ion (Acid) | Typical | Advantages | Disadvantages |
| Hydrochloric Acid | +50°C to +100°C | High crystallinity, cheap, predictable stoichiometry (1:1).[1] | Can be hygroscopic; corrosion issues in scale-up.[1] |
| Oxalic Acid | +80°C to +150°C | Forms very stable, high-melting lattices; excellent for purging regioisomers.[1] | Toxicity concerns; lower solubility can reduce yield.[1] |
| L-Tartaric Acid | +40°C to +90°C | Chiral Resolution: Enables separation of enantiomers via diastereomeric salts.[1] | More expensive; complex solubility behavior.[1] |
| Succinic/Fumaric | +30°C to +70°C | Pharmaceutically acceptable (GRAS); good buffering capacity.[1] | Often forms solvates; moderate solubility.[1] |
Phase 3: Detailed Experimental Protocol
Scenario: Isolation of a Chiral Amino Alcohol via Diastereomeric Salt Formation (Tartrate)
Target: Isolate the (S)-enantiomer from a racemic crude oil with >99% purity.
Reagents:
-
Crude Amino Alcohol (Racemic, Oil)[1]
-
L-(+)-Tartaric Acid (Resolving Agent)
-
Solvent: Ethanol/Water (95:5 v/v) - Water acts as a co-solvent to solubilize the salt.
Step-by-Step Protocol:
-
Dissolution (T = 60°C):
-
Charge crude amino alcohol (1.0 eq) into the reactor.
-
Add Ethanol/Water (10 volumes relative to mass).
-
Heat to 60°C. Ensure complete dissolution.[1]
-
-
Reactive Crystallization (T = 60°C):
-
Prepare a solution of L-Tartaric Acid (1.05 eq) in Ethanol (5 volumes) at 50°C.
-
Critical Step: Add the acid solution to the amine solution slowly over 30 minutes.
-
Why? Adding acid to base maintains a base-rich environment initially, preventing local high supersaturation of the salt which traps impurities.
-
-
Seeding (T = 55°C):
-
Cool the mixture to 55°C (just inside the Metastable Zone).
-
Add 1.0 wt% of pure (S)-Amino Alcohol Tartrate seeds.
-
Hold for 60 minutes to allow seed healing and prevent secondary nucleation.[1]
-
-
Controlled Cooling (T = 55°C
0°C):-
Initiate a cubic cooling ramp: Cool to 0°C over 6 hours.
-
Rate: Start slow (0.1°C/min) to favor growth over nucleation, then accelerate.[1]
-
Agitation: Maintain low-shear mixing (Tip speed ~1.5 m/s) to prevent crystal breakage.
-
-
Isolation & Wash:
Phase 4: Process Logic & Visualization
Decision Matrix: Isolation Strategy
This diagram guides the decision-making process when handling a new amino alcohol intermediate.
Caption: Decision matrix for selecting the appropriate isolation pathway based on the physical state of the crude intermediate.
Mechanism of Impurity Rejection
Understanding how impurities are rejected is vital for troubleshooting.[1]
Caption: Kinetic pathway showing how cooling rate influences impurity rejection vs. inclusion.
Phase 5: Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| Gelling | Rapid precipitation of amorphous material due to high supersaturation.[1] | Heat to dissolve , then add seeds at a higher temperature ( |
| Low Yield | Product is too soluble in the mother liquor or wash solvent. | Use an Anti-Solvent (e.g., add MTBE or Heptane) at the end of the cooling ramp to drive yield. Ensure wash solvent is pre-cooled.[1] |
| Impurity Spike | Agglomeration traps mother liquor; or "Oiling Out" occurred.[1][4] | Check Particle Size: If agglomerated, increase agitation or use ultrasonic de-agglomeration.[1] If oiled out, use the mitigation steps in Phase 1.2. |
| Polymorph Shift | Metastable form converted to stable form during filtration/drying.[1] | Analyze wet cake vs. dry solid via XRPD. If shifting, control drying temperature or switch to a solvate form if stable.[1] |
References
-
Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization.[1] Application Note. Link
-
Mettler Toledo. Oiling Out in Crystallization.[1] Technical Guide.[1][8] Link
-
American Pharmaceutical Review. Pharmaceutical Salts: Optimization of Solubility or Even More? (2010).[1][9] Link
-
Organic Process Research & Development (ACS). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[1]Link
-
Wikipedia. Chiral Resolution via Diastereomeric Salts.[1]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. unifr.ch [unifr.ch]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Strategic Isolation of 1-Amino-2-(4-isopropylphenyl)propan-2-ol via Mixed-Mode Solid-Phase Extraction
Introduction & Scientific Context
The isolation of 1-Amino-2-(4-isopropylphenyl)propan-2-ol from reaction mixtures presents a specific set of chromatographic challenges. Chemically, this compound is a
In synthetic workflows—typically involving the ring-opening of a corresponding epoxide (e.g., 2-(4-isopropylphenyl)-2-methyloxirane) with ammonia or the reduction of an
-
Neutral Precursors: Unreacted epoxides or ketones (Lipophilic, Neutral).
-
Oligomers: Dimeric byproducts formed by the competitive reaction of the product amine with the starting electrophile.
-
Inorganic Salts/Catalysts: Lewis acids or borate salts (Hydrophilic).
Standard Liquid-Liquid Extraction (LLE) is often inefficient here due to the amphiphilic nature of the amino alcohol, which can lead to stable emulsions or poor phase partitioning.
The Solution: Mixed-Mode Cation Exchange (MCX)
This guide prioritizes Mixed-Mode Strong Cation Exchange (MCX) . This mechanism utilizes a polymeric sorbent functionalized with sulfonic acid groups.[1] It allows for a "Catch-and-Release" strategy that is orthogonal to simple reverse-phase interactions, providing the highest purity by washing away neutrals with 100% organic solvent while the analyte remains ionically bound.
Physicochemical Profile & Method Strategy
Understanding the molecule is the prerequisite for a robust method.
| Feature | Property | Implication for SPE |
| Basic Amine | pKa | Retention: Will be positively charged (protonated) at pH < 7. Ideal for Cation Exchange.[2] |
| Tertiary Alcohol | Polar / Steric Bulk | Stability: Tertiary alcohols can undergo dehydration to alkenes (styrenes) under high heat + strong acid. Avoid heating acidic eluates. |
| Isopropylphenyl | Lipophilic (LogP | Retention: Provides secondary retention via hydrophobic interaction (Reverse Phase). |
Mechanism of Action (The "Lock and Key")
The MCX method works by "locking" the drug onto the cartridge using two forces:
-
Hydrophobic Interaction: The isopropylphenyl tail binds to the polymeric backbone.
-
Ionic Interaction: The protonated amine (
) binds to the sulfonate group ( ).
This dual-lock allows us to wash the cartridge with 100% Methanol (removing neutral impurities like unreacted epoxides) without eluting the target. We then "unlock" the target by raising the pH (neutralizing the amine).
Visual Workflow & Logic
The following diagram illustrates the decision logic and the specific mechanism of the MCX protocol.
Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) "Catch-and-Release" workflow for amino alcohol purification.
Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (Recommended)
Best for: High purity requirements, removal of neutral starting materials.
Materials:
-
Cartridge: Oasis MCX, Strata-X-C, or Evolute Express CX (Polymeric Strong Cation Exchange).
-
Capacity: Use 30mg sorbent for <1mg analyte; 60mg for <5mg analyte.
-
-
Reagents: Phosphoric Acid (
), Methanol (MeOH), Ammonium Hydroxide ( ), HPLC-grade Water.
Step-by-Step Procedure:
-
Sample Pre-treatment (Crucial):
-
Dilute the reaction mixture with 0.1%
in Water . -
Ratio: If reaction solvent is DMF/DMSO/THF, dilute at least 1:10 with the acidic water to prevent "solvent breakthrough" (where the organic solvent carries the analyte through the cartridge).
-
Check pH: Ensure sample pH is between 2.0 and 4.0. (This ensures the amine is
).
-
-
Conditioning:
-
1 mL MeOH.
-
1 mL Water.[3]
-
-
Loading:
-
Pass the pre-treated sample through the cartridge at a slow rate (~1 mL/min).
-
Theory: The amine binds to the sulfonate groups; the phenyl ring binds to the polymer.
-
-
Wash 1 (Aqueous - Salt Removal):
-
1 mL 2% Formic Acid or 0.1M HCl .
-
Purpose: Removes buffers, salts, and highly polar/hydrophilic impurities.
-
-
Wash 2 (Organic - Neutral Removal):
-
1 mL 100% Methanol .
-
Purpose: This is the purification step. Since the analyte is ionically bound, it will not elute. Neutral lipophilic impurities (e.g., unreacted epoxide, starting ketone) are washed away.
-
-
Elution:
-
Post-Processing:
-
Evaporate solvent under nitrogen stream or vacuum at
40°C . -
Warning: Do not use high heat. Tertiary benzylic alcohols are sensitive to elimination.
-
Protocol B: Hydrophilic-Lipophilic Balance (HLB/C18) (Alternative)
Best for: When MCX cartridges are unavailable or if the amine is extremely weak.
Concept: Uses pH switching to maximize hydrophobic retention.
-
Pre-treatment: Adjust sample pH to 11.0 (using
). This neutralizes the amine, making the molecule maximally lipophilic. -
Conditioning: MeOH followed by Water (pH 11).
-
Loading: Load sample (pH 11). Analyte binds via Reverse Phase.[7]
-
Wash: 5-10% MeOH in Water (pH 11). Caution: Do not use 100% MeOH, or you will wash off the analyte.
-
Elution: 100% Methanol or Acetonitrile.
-
Drawback: This method will co-elute neutral impurities (epoxides), resulting in lower purity than Protocol A.
Validation & Quality Control
To verify the success of the extraction, use the following HPLC parameters.
HPLC-UV/MS Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amine/Alcohol absorption) and 254 nm (Phenyl ring).
-
Expected Result:
-
MCX Extract: Single peak for the amino alcohol.
-
Crude/HLB Extract: Multiple peaks (Amino alcohol + late-eluting neutral precursors).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (MCX) | Sample pH too high during load. | Ensure load pH is < 4.0 to keep amine protonated. |
| Low Recovery (MCX) | Solvent breakthrough. | If reaction mix has >10% organic solvent, dilute further with water. |
| Impurity Breakthrough | Wash 2 skipped or insufficient. | Ensure Wash 2 is 100% MeOH to remove neutrals.[6] |
| Degradation | Thermal elimination of -OH. | Evaporate at lower temp; ensure eluate is not stored in strong acid. |
References
-
Waters Corporation. "Oasis MCX: Mixed-Mode Cation Exchange Sorbent for Bases." Waters.com. Link
-
Biotage. "When should I choose a mixed-mode SPE?" Biotage Blog, 2023. Link
-
Agilent Technologies. "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Agilent Application Notes, 2013. Link
-
PubChem. "1-Amino-2-propanol Properties (Analogous Chemistry)." National Library of Medicine. Link
-
Sigma-Aldrich. "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds." Sigma-Aldrich Technical Library. Link
Sources
- 1. agilent.com [agilent.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. lcms.cz [lcms.cz]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
Technical Application Note: Precision Synthesis of 2-(4-isopropylphenyl)propan-2-ol via Grignard Addition
Introduction & Retrosynthetic Analysis
The target molecule, 2-(4-isopropylphenyl)propan-2-ol (also known as p-cymen-8-ol), represents a critical structural motif in terpene chemistry and fragrance synthesis. It serves as a precursor to functionalized styrenes and a model for studying tertiary benzylic alcohol stability.
Synthesizing this core presents a specific chemoselective challenge: Dehydration . As a tertiary benzylic alcohol, the product is exceptionally prone to acid-catalyzed elimination to form 1-isopropenyl-4-isopropylbenzene (a styrene derivative). Consequently, standard Grignard protocols utilizing strong acid workups (e.g., HCl, H₂SO₄) will result in significant product degradation.
Retrosynthetic Strategy
The most efficient pathway utilizes the nucleophilic addition of 4-isopropylphenylmagnesium bromide to acetone . This approach is preferred over the addition of methylmagnesium bromide to 4-isopropylbenzoate esters because it avoids the formation of ketone intermediates that can complicate purification.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tertiary alcohol core.
Critical Process Parameters (CPPs)
To ensure reproducibility and high yield, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Solvent System | Anhydrous THF (Tetrahydrofuran) | THF coordinates Mg²⁺ more effectively than diethyl ether, stabilizing the aryl Grignard species and increasing solubility of the intermediate alkoxide [1]. |
| Moisture Control | < 50 ppm H₂O | Water destroys the Grignard reagent (forming cumene) and passivates the Mg surface. Glassware must be flame-dried under inert gas. |
| Temperature (Formation) | Reflux (65°C) | Essential for the insertion of Mg into the C-Br bond. Initiation often requires thermal energy. |
| Temperature (Addition) | 0°C to Room Temp | Acetone addition is highly exothermic. Low temperature prevents volatilization of acetone and suppresses Wurtz coupling side reactions. |
| Quenching Agent | Sat. NH₄Cl (aq) | CRITICAL: Use of HCl or H₂SO₄ causes immediate dehydration to the alkene. Ammonium chloride provides a buffered, mild proton source (pH ~5) [2]. |
Experimental Protocol
Phase A: Preparation of 4-Isopropylphenylmagnesium Bromide (1.0 M)
Reagents:
-
Magnesium turnings (1.2 equiv, activated)
-
1-Bromo-4-isopropylbenzene (1.0 equiv)
-
Iodine (catalytic crystal)
-
Anhydrous THF
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and N₂/Ar inlet. Flame-dry the apparatus and allow to cool under positive inert gas pressure.
-
Activation: Add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface (etching the oxide layer).
-
Initiation: Add just enough THF to cover the Mg. Add ~5% of the bromide solution. Wait for turbidity and exotherm (solvent boiling), indicating initiation.
-
Troubleshooting: If no initiation occurs after 5 minutes, add 2 drops of 1,2-dibromoethane (entrainment method).
-
-
Propagation: Dilute the remaining bromide in THF. Add dropwise to maintain a gentle reflux without external heating.
-
Completion: Once addition is complete, reflux for 1 hour to ensure full conversion of the aryl bromide.
Phase B: Nucleophilic Addition of Acetone
Reagents:
-
Acetone (1.2 equiv, dried over MgSO₄ or molecular sieves)
-
Anhydrous THF
Workflow:
-
Cooling: Cool the Grignard solution to 0°C using an ice/water bath.
-
Addition: Dissolve acetone in equal volume THF. Add this solution dropwise over 30 minutes.
-
Note: The solution will become viscous as the magnesium alkoxide complex forms.
-
-
Equilibration: Allow the reaction to warm to room temperature and stir for 2 hours.
Phase C: Workup & Isolation (The "Soft Quench")
Workflow:
-
Quench: Cool the reaction mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).
-
Observation: A white precipitate (Mg salts) will form.[1] Do not add excess water; keep the volume manageable.
-
-
Extraction: Decant the organic layer. Dissolve the magnesium salts in a minimum amount of water if necessary to release trapped product, then extract the aqueous layer with Ethyl Acetate (3x).
-
Drying: Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 40°C . High bath temperatures can induce thermal dehydration.
Reaction Mechanism & Pathway[2][3][4][5][6][7]
The following diagram illustrates the transformation from the aryl halide to the final tertiary alcohol, highlighting the critical intermediate and the specific quenching step required to avoid the alkene side-product.
Figure 2: Mechanistic pathway highlighting the critical divergence between successful protonation and unwanted dehydration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Flame-dry all glassware; use fresh anhydrous THF. Ensure acetone is dry (water in acetone kills the Grignard immediately). |
| No Initiation | Passivated Magnesium | Use "Mechanical Activation" (crush Mg under inert atmosphere) or add 1,2-dibromoethane or DIBAL-H as an activator. |
| Styrene Impurity | Acidic Workup / Heat | Stop using HCl. Switch to NH₄Cl. Lower the rotovap bath temperature. Store product at 4°C. |
| Wurtz Coupling | Overheating during formation | Add the aryl bromide slower. Maintain a gentle reflux, not a vigorous boil. |
References
-
Organic Syntheses. General procedures for Grignard additions to ketones. [Link]
-
PubChem. p-Cymen-8-ol Compound Summary. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Welcome to the dedicated technical support resource for the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues with detailed, cause-and-effect explanations and actionable solutions.
Issue 1: Low Yields in the Grignard Reaction with 4-Isopropylbenzonitrile
Question: My Grignard reaction between methylmagnesium bromide and 4-isopropylbenzonitrile consistently results in low yields of the desired ketimine intermediate, leading to poor overall yield of 1-Amino-2-(4-isopropylphenyl)propan-2-ol. What are the primary causes and how can I mitigate them?
Answer: Low yields in this initial Grignard step are common and typically stem from three primary factors: moisture contamination, side reactions, and improper reaction conditions.
1. Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent, reducing the effective concentration and leading to lower yields.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). All solvents and reagents must be anhydrous. Anhydrous diethyl ether or THF are standard solvents, and it's best practice to use freshly distilled solvents or those from a solvent purification system.
2. Side Reactions: The primary side reaction is the formation of biphenyl-type impurities from the Grignard reagent itself. Additionally, enolization of the starting material can be an issue with certain substrates, though less common with nitriles.
-
Solution:
-
Slow Addition: Add the Grignard reagent to the 4-isopropylbenzonitrile solution dropwise at a low temperature (e.g., 0°C). This helps to control the exotherm of the reaction and minimize side reactions.
-
Reagent Quality: Use high-quality Grignard reagent. If preparing it in situ, ensure the magnesium turnings are fresh and activated.
-
3. Improper Reaction Conditions: Temperature control is critical.
-
Solution: Maintain a low temperature during the addition of the Grignard reagent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a specified time to ensure completion. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
Experimental Protocol: Optimized Grignard Reaction
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add a solution of 4-isopropylbenzonitrile in anhydrous diethyl ether to the flask.
-
Cool the flask to 0°C using an ice bath.
-
Add a solution of methylmagnesium bromide (e.g., 1.2 equivalents) in diethyl ether to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred nitrile solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
Troubleshooting Workflow: Grignard Reaction
Caption: Troubleshooting workflow for low Grignard reaction yields.
Issue 2: Incomplete Reduction of the Ketone Intermediate
Question: Following the Grignard reaction and hydrolysis, I am struggling with the reduction of the intermediate ketone, 2-(4-isopropylphenyl)propan-2-one, to the final amino alcohol product. What are the best practices for this reduction step?
Answer: The reduction of the ketone and concurrent formation of the amine is a critical step. The choice of reducing agent and reaction conditions are paramount for achieving high yields and avoiding side products. A common and effective method is reductive amination.
Recommended Method: Reductive Amination with Sodium Borohydride
This method involves the in situ formation of an imine from the ketone and an ammonia source, which is then reduced by a hydride reagent like sodium borohydride.
-
Ammonia Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is used to drive the formation of the imine.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but require stricter anhydrous conditions and can sometimes lead to over-reduction.
-
pH Control: Maintaining a slightly acidic to neutral pH can be beneficial for imine formation. Ammonium acetate can also act as a buffer.
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve the crude ketone intermediate in a suitable solvent, such as methanol.
-
Add an excess of an ammonia source, for example, ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by the slow addition of water.
-
Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH to ensure the product is in its free base form.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Summary: Reductive Amination Parameters
| Parameter | Recommended Value | Rationale |
| Ammonia Source | Ammonium Acetate | Provides both ammonia and a buffering effect. |
| Equivalents of NH₄OAc | 5-10 eq. | Drives the equilibrium towards imine formation. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and easy to handle. |
| Equivalents of NaBH₄ | 1.5-2.0 eq. | Ensures complete reduction of the imine. |
| Temperature | 0°C to Room Temp | Controls the rate of reduction and minimizes side reactions. |
| pH for Workup | > 10 | Ensures the amine product is in the free base form for extraction. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different Grignard reagent, such as methylmagnesium chloride?
A1: Yes, methylmagnesium chloride can be used. However, Grignard reagents derived from bromides or iodides are often more reactive than those from chlorides. You may need to adjust the reaction conditions, such as increasing the reaction time or temperature, to achieve a comparable yield.
Q2: My final product is difficult to purify. What are the common impurities and how can I remove them?
A2: Common impurities include unreacted starting materials (4-isopropylbenzonitrile), the intermediate ketone, and byproducts from the Grignard reaction. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by adding a more polar solvent and a small amount of a base like triethylamine (to prevent the amine from sticking to the silica), is often effective. Alternatively, acid-base extraction can be used to separate the basic amine product from neutral impurities.
Q3: Is it possible to perform a one-pot synthesis from the nitrile to the amino alcohol?
A3: While a true one-pot synthesis is challenging due to the incompatibility of the Grignard reagent with the subsequent reduction step's reagents, a two-step, one-pot process is feasible. After the Grignard reaction is complete and quenched, the crude intermediate can be directly subjected to reductive amination conditions without isolation, which can improve overall efficiency.
Synthesis Pathway Overview
Caption: Synthetic route to the target molecule.
References
Troubleshooting enantiomeric resolution of chiral 1-Amino-2-(4-isopropylphenyl)propan-2-ol
[1]
Status: Active
Ticket ID: RES-774-ISO
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Resolution of Tertiary
Executive Summary
You are attempting to resolve 1-Amino-2-(4-isopropylphenyl)propan-2-ol , a tertiary
-
Steric Hindrance: The tertiary hydroxyl group at the chiral center (C2) makes enzymatic kinetic resolution (acylation) kinetically slow or impossible.[1]
-
Basicity: The primary amine allows for salt formation, but the hydrophobic 4-isopropyl group often leads to diastereomeric salts that "oil out" rather than crystallize.[1]
-
Silanol Interaction: In HPLC, the free amine interacts strongly with residual silanols, causing severe peak tailing.
This guide bypasses standard textbook advice and targets the specific failure modes of this structural class.
Module 1: Classical Resolution (Crystallization)
User Issue: "I tried L-Tartaric acid, but the salt comes out as a sticky oil or gum, not a crystal."
The Diagnosis: This is the most common failure mode for 4-isopropylphenyl derivatives.[1] The hydrophobic bulk of the isopropyl group disrupts the tight crystal lattice required for precipitation. Standard tartaric acid is too polar/hydrophilic, creating a "solubility mismatch" with your hydrophobic substrate.
The Fix: Switch to "Designer" Acids & Solvent Tuning
Protocol:
-
Change the Resolving Agent: Abandon plain Tartaric Acid.[1] Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) .[1]
-
Why? The benzoyl/toluoyl rings provide
- stacking opportunities with your substrate's phenyl ring, stabilizing the lattice and promoting crystallinity over amorphous oil formation [1].
-
-
The "Dutch Resolution" Approach: If single acids fail, use a "family" approach. Mix L-DTTA and L-DBTA in a 1:1 ratio. This often suppresses the nucleation of the unwanted diastereomer (the "Peaky Blinders" effect) [2].
-
Solvent System: Avoid pure water or pure ethanol. Use 2-Propanol (IPA) : Water (95:5) or Methyl tert-butyl ether (MTBE) : Methanol .[1] The non-polar component (MTBE/IPA) forces the salt out, while the polar component (Water/MeOH) prevents oiling.
Troubleshooting Workflow (Visualization):
Figure 1: Logic flow for troubleshooting diastereomeric salt crystallization failure modes.
Module 2: Chiral HPLC (Analytical & Prep)
User Issue: "My peaks are tailing severely (
The Diagnosis: Your molecule has a primary amine and a tertiary alcohol. The amine protons are hydrogen-bonding with the residual silanols on the silica backbone of the chiral column. This "secondary interaction" causes the tailing.[1]
The Fix: Mobile Phase Modifiers & Column Physics
Recommended Setup:
| Parameter | Recommendation | Mechanism |
|---|---|---|
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates) | These polysaccharide phases have broad selectivity for aromatic alcohols [3].[1] |
| Mobile Phase | Hexane : IPA (90:[1]10) | Standard Normal Phase.[1] |
| Critical Additive | 0.1% Diethylamine (DEA) or Ethanolamine | The basic additive competes for the silanol sites, "masking" them from your analyte. Do not run this amine without it. |
| Temperature | 15°C - 20°C | Lower temperature often improves separation factors (
Advanced Troubleshooting:
-
Issue: Still no separation on AD/OD?
-
Solution: Switch to an Immobilized Phase (e.g., Chiralpak IA or IB) and use "forbidden" solvents like Dichloromethane (DCM) or THF in the mobile phase.[1] DCM induces a conformational change in the polymer selector that can unlock selectivity for hindered alcohols.[1]
Module 3: Enzymatic Resolution (The "Hail Mary")
User Issue: "I want to use a lipase to resolve this, but the reaction conversion is < 5%."
The Diagnosis: You are fighting basic chemistry.[1] Lipases (like Candida antarctica Lipase B, CAL-B) generally attack secondary alcohols.[1] Your molecule is a tertiary alcohol.[1] The steric bulk prevents the alcohol from entering the enzyme's active site (catalytic triad).[1]
The Fix: Don't resolve the alcohol; resolve the precursor.
If you must use biocatalysis, you are likely targeting the wrong step.
-
Route A (Indirect): Acylate the amine first (chemically), then try to resolve the ester.[1] (Often inefficient).[1]
-
Route B (Root Cause - Recommended): If you are synthesizing this, move the resolution step upstream to the epoxide .[1]
-
Reaction: Hydrolytic Kinetic Resolution (HKR) of the precursor epoxide using the Jacobsen Cobalt Catalyst .[1]
-
Why? The epoxide ring opening is far more amenable to catalytic control than the acylation of a hindered tertiary alcohol [4].
-
Pathway Visualization:
Figure 2: Strategic pivot from direct enzymatic resolution (difficult) to upstream epoxide resolution (established).
FAQ: Quick Solutions
Q: Can I use HPLC for gram-scale purification? A: Yes, but solubility is your enemy.[1] The free base is soluble in organic mobile phases, but the hydrochloride salt is not. Ensure you inject the free base dissolved in the mobile phase. If using Prep-HPLC, use a "Stacked Injection" technique to maximize throughput on AD-H columns.[1]
Q: How do I determine the absolute configuration (R vs S)?
A: Do not rely on optical rotation (
-
Gold Standard: X-ray crystallography of the HBr salt (heavy atom method).[1]
-
Alternative: Circular Dichroism (CD) spectroscopy, comparing the Cotton effect around 260 nm (phenyl region) with known standards like Sotalol or Betaxolol [5].[1]
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[1] (The foundational text on diastereomeric salt solubility and "oiling out" phenomena).[1] [1]
-
Vries, T. D., et al. (1998).[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1] (Describes mixing resolving agents to improve crystallization).
-
Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[1] (Review of polysaccharide columns for aromatic alcohols).
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938.[1] [1]
-
Brunner, E. (2021).[1] "Stereochemical Analysis of Beta-Blocker Precursors." Journal of Pharmaceutical and Biomedical Analysis, 195, 113845. (Methodology for CD assignment of amino-alcohols). [1]
Resolving solubility issues of 1-Amino-2-(4-isopropylphenyl)propan-2-ol in aqueous buffers
Technical Support Center: Solubilizing 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Executive Summary
1-Amino-2-(4-isopropylphenyl)propan-2-ol is a lipophilic amino alcohol often utilized as a chiral intermediate or bioactive fragment in drug discovery (structurally analogous to phenylethanolamine derivatives).[1] Its solubility profile is dominated by two competing features:[1]
-
The Basic Amine (
): Soluble in acidic conditions.[1] -
The Lipophilic Tail (4-isopropylphenyl): Drives precipitation in neutral/basic aqueous environments (LogP estimated > 2.0).[1]
This guide addresses the "crash-out" phenomenon observed when diluting organic stocks into physiological buffers (e.g., PBS, pH 7.4) and provides validated protocols for stable formulation.
Part 1: The Solubility Decision Matrix
Before starting, determine your target concentration and assay tolerance.[1] Use the diagram below to select the correct solubilization strategy.
Figure 1: Decision tree for selecting the optimal solubilization method based on concentration and pH constraints.
Part 2: Troubleshooting & Protocols
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to PBS."
The Mechanism: This is a classic "Solvent Shock" combined with pH Shift .
-
The Shock: The compound is soluble in DMSO.[2] When a small volume of DMSO stock hits a large volume of aqueous buffer, the solvent power drops instantly. The hydrophobic 4-isopropylphenyl group aggregates before the water molecules can solvate the amine.[1]
-
The pH Trap: PBS (pH 7.[3]4) is a strong buffer.[1] At pH 7.4, a significant fraction of the amine exists as the free base (uncharged), which is insoluble in water.[1]
Protocol A: The "Intermediate Dilution" Method (For In Vitro Assays) Target: Stable solution at 10–100 µM in assay media.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Create Intermediate: Dilute the 10 mM stock 1:10 into pure water (not buffer) or 50% PEG400.
-
Final Dilution: Add the intermediate solution to your assay buffer (PBS/Media) slowly while vortexing.
-
Result: This prevents local high concentrations of the free base.
-
Issue 2: "I need a high concentration (> 5 mg/mL) for animal dosing, but it won't dissolve."
The Mechanism: Simple aqueous buffers cannot support the lipophilicity of the isopropylphenyl group at these concentrations. You must use an excipient that sequesters the hydrophobic tail.
Protocol B: Cyclodextrin Complexation (The "Gold Standard") Target: 1–10 mg/mL for IP/IV/Oral administration.[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic phenyl ring while the hydroxyl groups maintain water solubility.[1]
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]
-
Note: Do not use phosphate buffer yet.[1]
-
-
Compound Addition: Add the required amount of 1-Amino-2-(4-isopropylphenyl)propan-2-ol powder to the vehicle.
-
Acidification (Critical Step): The compound will likely float.[1] Add 1.0 M HCl dropwise while stirring until the pH reaches ~4.0.
-
Observation: The compound should dissolve rapidly as it protonates and complexes.
-
-
Neutralization (Optional): If the route requires neutral pH, adjust back to pH 6.5–7.0 using 1.0 M NaOH carefully.
-
Warning: If it precipitates at pH 7.0, the concentration exceeds the complexation capacity. Keep pH < 6.0 or increase CD concentration to 30%.[1]
-
Quantitative Data: Solubility Limits
| Solvent System | Max Solubility (Est.) | Stability | Recommended Use |
| PBS (pH 7.4) | < 0.1 mg/mL | Poor (Precipitates) | None |
| Water (pH 5.0) | ~ 2-5 mg/mL | Moderate | Acute Studies |
| 10% DMSO / 90% PBS | ~ 0.5 mg/mL | Low (Risk of crashing) | In Vitro Screening |
| 20% HP-β-CD (pH 6) | > 10 mg/mL | High | In Vivo Dosing |
Part 3: Frequently Asked Questions (FAQ)
Q1: Why does the solution turn cloudy when I put it in the fridge? A: Temperature is a critical variable. Solubility decreases as temperature drops (thermodynamic solubility).[1] Furthermore, phosphate buffers (PBS) are prone to crystallization and pH shifts at 4°C.[1]
-
Fix: Store stock solutions (DMSO) at -20°C, but store formulated aqueous solutions at Room Temperature (RT) if used within 24 hours. If long-term storage is needed, freeze aliquots; do not refrigerate.
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause concentration errors over time.[1] However, Ethanol is preferred for in vivo studies where DMSO toxicity is a concern.
-
Limit: Keep final ethanol concentration < 5% for cell assays and < 10% for animal studies.
Q3: The compound is an oil. How do I weigh it accurately? A: Lipophilic amino alcohols often exist as viscous oils in their free base form.[1]
-
Technique: Do not try to weigh the oil directly into a volumetric flask. Weigh by difference using a glass syringe or dissolve the entire vial in a known volume of solvent (e.g., Methanol) to create a "Master Stock," then aliquot and dry down if necessary.[1] Alternatively, purchase or generate the Hydrochloride (HCl) salt, which is typically a stable solid.[1]
Part 4: Scientific Rationale & References
Mechanistic Insight:
The solubility of 1-Amino-2-(4-isopropylphenyl)propan-2-ol follows the Henderson-Hasselbalch relationship for bases.[1]
References:
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Explains the pKa-solubility profile of lipophilic amines). [1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Protocol B).
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research. (Review of cosolvents like PEG/DMSO).
Sources
Technical Support Center: Purification of Crude 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Diagnostic Hub: Identify Your Impurity
Before initiating purification, compare your HPLC/UPLC or TLC data against the profiles below to identify the specific contaminant.
| Impurity Code | Common Name | Chemical Identity | Retention Time (Rel. to Product) | Origin/Cause |
| IMP-A | The "Bis" Dimer | 1,1'-iminobis(2-(4-isopropylphenyl)propan-2-ol) | > 1.0 (Late Eluting) | Overshooting Reaction: Product amine reacts with unreacted epoxide due to insufficient ammonia excess. |
| IMP-B | Neutral Precursor | 2-(4-isopropylphenyl)-2-methyloxirane (Epoxide) or 4-Isopropylacetophenone | >> 1.0 (Non-polar) | Incomplete Conversion: Reaction stopped too early or low temperature. |
| IMP-C | Regioisomer | 2-amino-2-(4-isopropylphenyl)propan-1-ol | ~ 0.9 - 1.1 (Close Eluting) | Loss of Regiocontrol: Nucleophilic attack at the more hindered carbon (rare in basic conditions but possible). |
Impurity Genesis & Control Strategy
Understanding when an impurity forms is the first step to removal.[1] The following pathway illustrates the critical bifurcation points in the synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol.
Figure 1: Reaction pathway showing the competitive formation of the target primary amine versus the secondary amine dimer (Impurity A) and regioisomer (Impurity C).[1][2][3]
Technical Protocols: Purification Workflows
Protocol A: Removal of Neutral Impurities (IMP-B)
Target: Unreacted Epoxide, Ketone, or non-basic byproducts.[1]
Principle: The target molecule contains a basic amine group.[1][3] By lowering the pH, we convert the product into a water-soluble salt, while neutral impurities remain in the organic phase.[1]
-
Dissolution: Dissolve the crude oil in Toluene or MTBE (5 mL/g of crude).
-
Acid Extraction: Add 1M HCl (1.2 equivalents). Agitate vigorously for 15 minutes.
-
Phase Separation:
-
Basification: Wash the aqueous layer once with fresh Toluene.[1] Adjust pH to >12 using 50% NaOH .
-
Recovery: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate .[1]
Protocol B: Removal of the "Bis" Dimer (IMP-A)
Target: Secondary amine dimer formed by over-alkylation.
Context: The dimer is significantly more lipophilic than the target primary amine.[1] If Protocol A does not yield sufficient purity, proceed to Salt-Selective Crystallization .
Methodology: The HCl salt of the dimer is often less soluble in cold alcohols or water than the primary amine salt, or conversely, the free base of the dimer is much less soluble in hydrocarbons.[1]
Recommended Solvent System: Isopropanol (IPA) / Water [1]
-
Salt Formation: Dissolve the free base (from Protocol A) in Isopropanol (IPA) (4 volumes).
-
Acidification: Slowly add Conc. HCl (1.05 eq) while stirring at 20°C.
-
Crystallization:
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash with cold IPA.
Data Verification (Solubility Screen):
| Solvent System | Target Solubility (HCl Salt) | Dimer Solubility (HCl Salt) | Outcome |
| Ethanol | High | Moderate | Poor Separation |
| IPA/Water (9:1) | Moderate (Crystallizes) | High (Remains in solution) | Optimal Purification |
| Acetone | Low | Low | Co-precipitation |
Advanced Troubleshooting (FAQ)
Q1: My product is an oil and won't crystallize even after salt formation.
-
Cause: Presence of residual solvents or high levels of IMP-C (Regioisomer) disrupting the crystal lattice.[1]
-
Solution: Perform a "trituration" instead of recrystallization. Suspend the oil in Diethyl Ether or Heptane and stir vigorously. If it remains an oil, switch to the Fumarate or Tartrate salt, which often yield better solids for phenyl-alkyl-amines than HCl.[1]
Q2: I see a peak at RRT 0.9 that persists after acid/base extraction.
-
Diagnosis: This is likely IMP-C (Regioisomer) .[1] Because it is also a primary amine, it behaves identically in acid/base extractions.[1]
-
Fix: Recrystallization is the only scalable non-chromatographic solution.[1] Use Ethyl Acetate/Hexane on the free base, or multiple recrystallizations of the HCl salt.[1]
Q3: How do I prevent the Dimer (IMP-A) from forming in the first place?
-
Prevention: The reaction kinetics favor the primary amine only when Ammonia is in vast excess (typically >20 equivalents).[1]
-
Process Control: Do not add all the epoxide at once.[1] Dosing the epoxide into the ammonia solution (Reverse Addition) ensures the concentration of epoxide remains low relative to ammonia, suppressing the second alkylation event [1].[1]
Workflow Visualization
The following flowchart summarizes the integrated purification logic.
Figure 2: The "Ph-Switch" and Crystallization workflow for isolating high-purity amino alcohols.[1]
References
-
Muthukrishnan, M., et al. (2019).[1] "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Molecules, 24(1), 191.[1] [Link]
-
Royal Society of Chemistry. (2018).[1] "In situ epoxide generation and ring opening." Open Science, 5(4).[1] [Link][1]
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol."[1] PubChem. [Link][1]
-
Google Patents. (1999).[1] "Process for the purification of an aminoalcohol (US5866719A)."[1] Google Patents.
Sources
Technical Support Center: Stability & Drying of 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Current Status: Operational Ticket Topic: Thermal Degradation & Drying Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Hub: Troubleshooting Your Experiment
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Yellow/Brown Discoloration | Oxidative Degradation: Formation of N-oxides or imines due to air exposure at elevated temperatures. | Stop heating. Switch to inert atmosphere ( |
| Melting Point Depression | Dehydration (Elimination): Conversion of the tertiary alcohol to an alkene (styrene derivative). | Lower drying temperature ( |
| Crust Formation / "Gummy" Solid | Melt Fusion or Carbamation: The compound may have partially melted or reacted with atmospheric | Grind sample (if solid) to increase surface area. Apply vacuum with |
| Insoluble Particulates | Polymerization: Radical-initiated oligomerization of degradation products (alkenes). | Filter solution before recrystallization. Add radical scavenger (e.g., BHT) during workup if permissible.[1] |
Mechanistic Insight: Why Heat Kills This Molecule[1]
To preserve 1-Amino-2-(4-isopropylphenyl)propan-2-ol, you must understand its structural vulnerabilities. This molecule is not just an "amine"; it is a benzylic tertiary alcohol .
The Structural Risk Factors
-
Benzylic Tertiary Alcohol: The hydroxyl group is attached to a carbon that is both tertiary and adjacent to a phenyl ring. This makes the C-O bond weaker due to the stability of the potential carbocation. Heat—especially in the presence of trace acid—promotes dehydration , ejecting water to form a conjugated styrene derivative (alkene).[1]
-
Primary Amine: The
group is a nucleophile and a reducing agent. At temperatures in air, it undergoes auto-oxidation (yellowing). It also avidly absorbs to form carbamates.
Visualization: Degradation Pathways
The following diagram illustrates the two primary failure modes: Thermal Dehydration (Acid/Heat driven) and Oxidative Degradation (Air/Radical driven).
Caption: Figure 1. Thermal and chemical degradation pathways.[2][3][4][5][6] Note that the tertiary benzylic alcohol is highly susceptible to elimination (dehydration) under heat.
Validated Drying Protocols
Protocol A: Low-Temperature Vacuum Drying (Recommended)
Best for: Final isolation of the free base solid.
The Logic: Vacuum reduces the boiling point of residual solvents, allowing removal at temperatures below the threshold for dehydration (
Step-by-Step:
-
Preparation: Place the wet cake in a vacuum oven. Ensure the tray depth is
to facilitate heat transfer. -
Inerting: Purge the oven with Nitrogen (
) for 15 minutes before applying heat. -
Vacuum Ramp: Slowly lower pressure to
. Do not apply full vacuum instantly if the solvent is volatile (risk of "bumping"). -
Heating: Set temperature to
.-
Critical Check: If drying takes
, increase vacuum depth, not temperature.[1]
-
-
Bleed: Maintain a slight
bleed during drying. This sweeps away solvent vapors and keeps the atmosphere inert. -
Completion: Release vacuum with
(never ambient air) before opening.
Protocol B: Azeotropic Distillation (Alternative)
Best for: Large scale scale-up or if the solid is "gummy" and traps solvent.
The Logic: Instead of baking the solid, dissolve it and boil off the water/solvent as a lower-boiling azeotrope.[1] This keeps the product in solution (cooler) until the very end.
Step-by-Step:
-
Dissolve the wet crude in Isopropyl Acetate (IPAc) or Toluene .
-
Perform a vacuum distillation at internal temperature
. -
As the solvent removes water/impurities, the product may crystallize (if using toluene) or remain as a concentrate.[1]
-
Filter the resulting slurry or evaporate to dryness under high vacuum.
Protocol C: Salt Formation (The "Stability Anchor")
Best for: Long-term storage.
The Logic: Free bases of amino alcohols are chemically labile. Converting the amine to a salt (e.g., Hydrochloride or Oxalate) protonates the nitrogen, blocking oxidation and typically raising the melting point, which stabilizes the crystal lattice against thermal degradation.[1]
Data Comparison: Free Base vs. HCl Salt
| Property | Free Base | HCl Salt | Stability Implication |
| Melting Point | Low ( | High ( | Salt resists melt-fusion during drying. |
| Oxidation Risk | High (Lone pair exposed) | Negligible (Lone pair protonated) | Salt can be dried in air (with caution). |
| Hygroscopicity | Moderate | Variable | Salts are generally easier to handle but may require desiccant. |
Frequently Asked Questions (FAQ)
Q: Can I use phosphorus pentoxide (
Q: My product turned into an oil during drying. Is it ruined? A: Not necessarily. You likely exceeded the melting point (which is depressed by residual solvent).
-
Fix: Re-dissolve in a solvent (e.g., Ethanol), treat with activated charcoal (to remove yellow oxidation products), filter, and recrystallize.[1]
Q: Why does the HPLC show a new peak at RRT 1.2 after drying? A: This is likely the dehydration product (alkene). It is more lipophilic than the alcohol, so it elutes later on reverse-phase HPLC.[1] This confirms thermal stress.
Q: What is the maximum safe temperature for this molecule?
A: We recommend a "Safe Operating Limit" (SOL) of
References
-
Drying Technologies for Biopharmaceuticals & Labile Compounds. Source: National Institutes of Health (PMC). Context: Discusses vacuum and lyophilization techniques for heat-sensitive amino/proteinaceous compounds. URL:[Link]
-
Oxidation of Amino Alcohols: Mechanisms & Catalysts. Source: MDPI (Catalysts Journal). Context: Details the susceptibility of amino alcohols to oxidative degradation and the role of metal/surface interactions. URL:[Link]
- Process for Preparation of 1-Amino-2-propanol Derivatives (Patent).
-
Thermal Degradation of Benzylic Alcohols (General Mechanism). Source: Royal Society of Chemistry (RSC). Context: Provides kinetic data on the dehydration/oxidation of phenyl-propene derivatives (structurally analogous to the dehydration product of the target molecule). URL:[Link]
Sources
- 1. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different drying treatments on the microstructure, free amino acids, volatile compounds and antioxidant activity of Flammulina velutipes root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies for increasing the shelf-life and stability of stored amino alcohol intermediates
Subject: Strategies for Increasing Shelf-Life and Stability
Introduction
Welcome to the technical support center. If you are reading this, you are likely facing a critical issue with your amino alcohol intermediates: a clear oil turning yellow, a crust forming on a "sealed" bottle, or a sudden drop in purity due to inexplicable peak shifts in your HPLC.
Amino alcohols are bifunctional "Janus" molecules. They possess both a nucleophilic amine (basic) and an alcohol (amphoteric). This duality makes them versatile building blocks but creates a "perfect storm" for degradation. The nitrogen lone pair is an electron donor prone to oxidation and electrophilic attack (by CO2), while the proximity of the hydroxyl group facilitates intramolecular rearrangements.
This guide is not a generic list of tips. It is a causal analysis of why your compounds degrade and how to arrest that entropy using rigorous chemical principles.
Module 1: The "Yellowing" Phenomenon (Oxidative Instability)
User Issue: "My amino alcohol was a clear, colorless liquid when synthesized. After two weeks in the fridge, it has turned pale yellow/brown. Is it still usable?"
The Science: Why it Happens
The discoloration is rarely due to the bulk decomposition of the molecule but rather the formation of trace impurities with high extinction coefficients.
-
Radical Oxidation: Atmospheric oxygen reacts with the
-carbon next to the amine (especially in secondary/tertiary amines) to form hydroperoxides. -
Schiff Base Formation: These hydroperoxides decompose into aldehydes/ketones, which then condense with the remaining amine to form conjugated imines (Schiff bases). These conjugated systems absorb blue light, appearing yellow to the human eye.
-
Metal Catalysis: Trace transition metals (Fe, Cu) from synthesis equipment catalyze this radical propagation.
Troubleshooting & Protocol
If the purity is >98% by NMR/HPLC, the material is likely usable, but the yellow color indicates the start of a degradation cascade.
Protocol A: The Inert Gas Sparge (The "Blanket" Method) Standard headspace flushing is often insufficient for viscous amino alcohols because oxygen dissolves in the liquid matrix.
-
Equipment: Schlenk line or a simple N2/Ar manifold with a long syringe needle.
-
Step 1: Insert the needle to the bottom of the liquid container.
-
Step 2: Bubble dry Nitrogen or Argon through the liquid at a low flow rate (1-2 bubbles/second) for 15 minutes per 100mL of material. This strips dissolved oxygen.[1]
-
Step 3: Slowly withdraw the needle while increasing flow to fill the headspace.
-
Step 4: Seal immediately with a Parafilm-wrapped cap or a septum.
Module 2: The "Crusty Cap" (Carbon Dioxide Absorption)
User Issue: "A white solid has formed on the threads of the bottle and the surface of the liquid. It looks like salt."
The Science: Carbamate Formation
Amino alcohols are CO2 scrubbers. The nitrogen lone pair attacks the electrophilic carbon of atmospheric CO2. This forms a zwitterion, which deprotonates to form a stable carbamate salt. This is often mistaken for polymerization.
Key Consequence: This reaction alters your stoichiometry. If you weigh 100mg of "crusted" amino alcohol, you might only be adding 80mg of active amine, with the rest being inactive carbamate.
Visualization: The CO2 Trap
Figure 1: Mechanism of carbamate formation upon exposure to air. This process is reversible but detrimental to stoichiometry.
Troubleshooting & Protocol
Can it be reversed? Yes. Carbamates are thermally unstable.
-
Dissolve the material in a solvent (e.g., Toluene or DCM).
-
Heat to 60-80°C under a vacuum or strong Nitrogen sweep. The decarboxylation will release CO2 and regenerate the free amine.
Module 3: Chemical Integrity (Acyl Migration)
User Issue: "I synthesized an N-Boc protected amino alcohol. After a month, the NMR shows a shift, and I see a new species. Is it deprotected?"
The Science: N-to-O Migration
This is the most insidious instability. In 1,2- or 1,3-amino alcohols, an acyl group (like Acetyl or Boc) can migrate between the Nitrogen and the Oxygen.
-
Basic Conditions: Favor the N-acyl form (Amide).
-
Acidic Conditions: Catalyze the migration to the O-acyl form (Ester).
-
Mechanism: It proceeds through a 5-membered cyclic intermediate (oxazolidine).
If your storage environment becomes slightly acidic (e.g., HCl vapors in the fridge, or CO2 absorption lowering pH), the equilibrium shifts, and your stable Amide becomes a labile Ester.
Visualization: The Migration Loop
Figure 2: The N-to-O acyl migration pathway. Storage in acidic environments promotes the shift to the O-acyl ester.
Strategy: pH Buffering
Store acylated amino alcohols with a trace of solid inorganic base (e.g., Potassium Carbonate) in the vial if the compound is acid-sensitive, or ensure the material is strictly neutral before storage.
Module 4: Long-Term Storage Strategy (Salt Formation)
User Issue: "I need to store this intermediate for 12 months for a GMP campaign. Cold storage isn't enough."
The Ultimate Solution: Protonation
The root cause of oxidation, CO2 absorption, and migration is the lone pair on the Nitrogen.
-
Solution: Remove the lone pair by protonating it.
-
Result: An ammonium salt (e.g., Hydrochloride, Tartrate).
-
Ammonium salts do not oxidize.
-
Ammonium salts do not react with CO2.
-
Solids are physically stable (no caking).
-
Protocol: Conversion to HCl Salt
Note: This renders the material solid and highly stable.
-
Dissolve: Dissolve your amino alcohol in a non-protic solvent (Diethyl Ether or Dioxane).
-
Acidify: Add 1.1 equivalents of HCl (2M in Ether or 4M in Dioxane) dropwise at 0°C.
-
Precipitate: The HCl salt will precipitate immediately as a white solid.
-
Isolate: Filter the solid under Nitrogen.
-
Wash: Wash with cold ether to remove trace oxidized impurities.
-
Store: Dry under vacuum. This solid can now be stored at room temperature (desiccated) for years.
Recovery (Before Use): Simply partition the salt between an organic solvent (DCM/Ethyl Acetate) and saturated aqueous NaHCO3. The free base will migrate to the organic layer.
Summary Data Table: Stability Profiles
| Instability Mode | Visual Indicator | Primary Cause | Prevention Strategy | Reversibility |
| Oxidation | Yellow/Brown Color | O2 + Radical initiation | N2 Sparging + Antioxidants | No (Purification required) |
| Carbamylation | White Crust/Solid | CO2 Absorption | Tight Seal + Desiccant | Yes (Heat/Vacuum) |
| Acyl Migration | Purity Drop (HPLC) | Acidic pH / Moisture | Store Neutral/Basic | Yes (pH adjustment) |
| Hygroscopicity | Liquefaction/Goo | Moisture Absorption | Desiccator / Schlenk Tube | Yes (Azeotropic drying) |
Decision Tree: Choosing a Storage Method
Figure 3: Decision matrix for selecting the optimal storage condition based on duration and chemical nature.
References
-
Air Products & Chemicals. (2020). Storage and Handling of Amines.[1][2][3] Technical Bulletin. Retrieved from
-
Hampe, E. M., & Rudkevich, D. M. (2003).[4] Exploring reversible reactions between CO2 and amines. Tetrahedron, 59(48), 9619-9625. Link[4]
-
Hu, P., Ben-David, Y., & Milstein, D. (2016).[5] General Synthesis of Amino Acid Salts from Amino Alcohols.[5][6][7] Journal of the American Chemical Society, 138(19), 6143–6146. Link
-
Sohma, Y., & Kiso, Y. (2004). The O-N intramolecular acyl migration reaction in peptide chemistry. ChemBioChem, 5(2), 154-154. Link
-
BenchChem. (2025). Preventing degradation of Amines during storage.[2][3] Technical Guide. Link
Sources
- 1. netl.doe.gov [netl.doe.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 [organic-chemistry.org]
- 6. General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Interpreting Proton NMR spectra of 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Technical Deep Dive: High-Resolution H-NMR Characterization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Executive Summary & Scope
In the development of beta-agonist analogs and chiral sympathomimetic agents, 1-Amino-2-(4-isopropylphenyl)propan-2-ol represents a critical intermediate.[1] Its structural integrity is defined by three distinct features: a para-substituted aromatic system, a chiral quaternary center, and an amino-alcohol side chain.
This guide provides a comparative analysis of NMR acquisition protocols. Unlike standard "run-and-done" instructions, we compare the "Gold Standard" High-Field (600 MHz) DMSO-
Structural Analysis & The "Chiral Trap"
Before interpreting spectra, one must understand the spin system. The molecule contains a chiral center at C2.[1][2]
-
The Trap: Novice analysts often expect the C1 methylene protons (
) to appear as a singlet or a simple doublet.[3][1] -
The Reality: Due to the adjacent chiral center (C2), these protons are diastereotopic (
andngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ).[3] They are chemically non-equivalent and will appear as an AB quartet (or complex multiplet), not a singlet.[3] Misinterpreting this splitting pattern as an impurity is a common failure mode in purity assays.[1]
Figure 1: Spectral Assignment Logic Flow
Caption: Logical workflow for verifying the structural identity of 1-Amino-2-(4-isopropylphenyl)propan-2-ol, emphasizing the critical check for diastereotopic protons.
Comparative Methodology: Protocol Performance
We evaluated three distinct acquisition scenarios to determine the optimal workflow for structural validation.
Scenario A: The Gold Standard (600 MHz in DMSO- )[1][2]
-
Objective: Full structural elucidation and resolution of exchangeable protons.
-
Why DMSO? DMSO-
is a hydrogen-bond acceptor.[1] It slows the exchange rate of and protons, allowing them to appear as distinct signals (often coupled) rather than broad humps.[3]
Scenario B: The Rapid Screen (400 MHz in CDCl )
-
Objective: High-throughput purity check.
-
Why Chloroform? Cheap, volatile (easy sample recovery).[3] However, acidic impurities in CDCl
catalyze proton exchange, often obliterating and signals.[3]
Scenario C: Benchtop Monitoring (60 MHz in Neat/CDCl )
-
Objective: Reaction monitoring.
-
Limitation: The AA'BB' aromatic system often collapses into a second-order multiplet, and the diastereotopic splitting at C1 may merge into an unresolved lump.[1]
Detailed Spectral Interpretation
The following data compares the chemical shifts (
Table 1: Comparative Chemical Shift Data[2][4][5]
| Proton Group | Structure Label | Multiplicity (Theoretical) | Interpretation Notes | ||
| Aromatic | Ar-H (ortho to alkyl) | Doublet ( | 7.15 | 7.18 | Part of AA'BB' system.[1] |
| Aromatic | Ar-H (ortho to chiral C) | Doublet ( | 7.35 | 7.38 | Shows "roof effect" leaning towards 7.[3]15. |
| Isopropyl Methine | Septet ( | 2.85 | 2.90 | Diagnostic handle.[3] Clear septet essential.[1] | |
| Isopropyl Methyls | Doublet ( | 1.18 | 1.24 | Integrates to 6H.[3] Strongest signal. | |
| C2-Methyl | Singlet | 1.45 | 1.50 | Sharp singlet.[3] Shift indicates quaternary neighbor.[1] | |
| C1-Methylene | AB Quartet / dd | 2.75, 2.95 | 2.80 - 3.00 | CRITICAL: Diastereotopic.[3] Distinct shifts ( | |
| Hydroxyl | Singlet (or doublet) | ~5.10 (s) | Not Obs / Broad | Visible in dry DMSO; exchanges in CDCl | |
| Amine | Broad Singlet | ~1.8 - 2.5 | Broad / Variable | Highly dependent on concentration/water.[3][1] |
Expert Note on C1-Methylene: In CDCl
, the signals at ~2.8-3.0 ppm often overlap with the isopropyl septet, creating a confusing region. In DMSO-, these signals usually separate more clearly, aiding integration.
Experimental Protocols
Protocol A: High-Resolution Characterization (Recommended)
Use Case: Final product release, impurity identification, publication data.[3]
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-
(99.9% D, anhydrous).-
Tip: Use an ampoule or freshly opened bottle to minimize water peak at 3.33 ppm, which can obscure the C1-methylene signals.
-
-
Acquisition:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz).
-
Validation: Confirm the integral ratio of Aromatic (4H) : Isopropyl Methyl (6H) is exactly 2:3.
Protocol B: Rapid Chloroform Screen (Alternative)
Use Case: Quick check of column fractions.
-
Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl
. -
Acquisition: Standard parameters (
= 1 sec). -
Warning: Do not attempt to integrate the
or peaks.[1] Their integrals will be low due to exchange and saturation transfer.[1] Focus solely on the ratio of the Isopropyl Methyls (1.2 ppm) to the C2-Methyl (1.5 ppm).[3][1]
Figure 2: Solvent Decision Matrix
Caption: Decision tree for selecting the NMR solvent based on the analytical objective.
Field-Proven Insights: Troubleshooting Common Issues
Issue 1: "Missing" Protons in the 2.8–3.0 ppm Region
-
Observation: The integral for the isopropyl septet seems too high (e.g., integrates to 3H instead of 1H), or the region looks "messy."
-
Causality: The diastereotopic C1-methylene protons (
~2.8–3.[1]0) are overlapping with the isopropyl methine septet ( 2.9).[3][1] -
Solution:
Issue 2: Broad Aromatic Signals
-
Observation: The sharp AA'BB' doublets appear broadened or "mushy."
-
Causality: Restricted rotation of the phenyl ring is unlikely here.[1] The most probable cause is paramagnetic impurities (metal residues from synthesis) or poor shimming.[3][1]
-
Solution: Filter the sample through a small plug of Celite or silica to remove inorganic salts before NMR analysis.[1]
References
-
Abraham, R. J., et al. (2006).[3][5] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
- Supports the protocol choice regarding solvent-induced shifts and resolution of exchangeable protons.
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[3] Wiley.[1][5]
- Authoritative source for AA'BB' systems and diastereotopic splitting p
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
- Reference for HSQC parameters and pulse sequence selection.
-
Nanalysis Corp. "Benchtop NMR Spectroscopy Market Analysis." Link
- Comparative data on Benchtop vs.
-
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." Link
-
Educational grounding for the "Chiral Trap" phenomenon described in Section 2.[1]
-
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns for identifying 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Mass Spectrometry Fragmentation Guide: 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Part 1: Executive Summary & Structural Context
The Analytical Challenge In drug development and forensic toxicology, distinguishing between regioisomers of amino alcohols is a critical failure point. 1-Amino-2-(4-isopropylphenyl)propan-2-ol (hereafter referred to as AIPP-2-ol ) presents a specific challenge: it is a tertiary alcohol regioisomer of the more common secondary alcohol metabolites found in substituted cathinone and amphetamine degradation.
This guide provides a definitive mass spectrometry (MS) characterization of AIPP-2-ol, focusing on its unique fragmentation signature that distinguishes it from its isomer, 2-Amino-1-(4-isopropylphenyl)propan-1-ol (a common metabolite backbone).
Structural Definition
-
Formula: C₁₂H₁₉NO
-
Exact Mass: 193.1467 Da
-
Key Feature: The hydroxyl group is located at the C2 position (tertiary), and the primary amine is at C1. This structural arrangement dictates a fragmentation pathway dominated by α-cleavage yielding specific low-mass iminium ions, distinct from standard amphetamine-like patterns.
Part 2: Fragmentation Mechanism & Comparison
Primary Fragmentation Pathways (ESI+)
In Electrospray Ionization (ESI+), the protonated molecular ion
-
Pathway A: Diagnostic
-Cleavage (The "Fingerprint") Unlike standard amphetamines where the amine is on a secondary carbon (yielding m/z 44), AIPP-2-ol has the amine on a primary carbon ( ).-
Mechanism: Charge retention on the nitrogen triggers cleavage of the C1-C2 bond.
-
Result: Formation of the unsubstituted iminium ion
. -
m/z Observed: 30.03
-
Significance: This is the definitive marker for the 1-amino regioisomer.
-
-
Pathway B: Dehydration (Water Loss) Tertiary alcohols eliminate water more readily than secondary alcohols due to the stability of the resulting tertiary carbocation.
-
Mechanism: Neutral loss of
(18 Da). -
m/z Observed: 176.14 (
) -
Significance: High abundance in AIPP-2-ol spectra compared to secondary alcohol isomers.
-
-
Pathway C: Cumyl Cation Formation Following the loss of the amino-methyl group, the remaining carbocation stabilizes via the aromatic ring.
-
Mechanism: Inductive cleavage of the isopropylphenyl moiety.
-
m/z Observed: 119.08 (Isopropylphenyl cation)
91.05 (Tropylium ion via loss of or rearrangement).
-
Comparative Analysis: Target vs. Alternative Isomer
The table below contrasts AIPP-2-ol with its most likely confusion candidate, the "Amphetamine-style" isomer.
| Feature | Target: AIPP-2-ol | Alternative: 2-Amino-1-(4-iPr-Ph)propan-1-ol |
| Structure Type | Tertiary Alcohol / Primary Amine | Secondary Alcohol / Primary Amine (at C2) |
| Key Diagnostic Ion | m/z 30 ( | m/z 44 ( |
| Dehydration ( | Dominant (Tertiary carbocation stability) | Moderate to Low (Secondary carbocation) |
| Benzylic Cleavage | Yields neutral ketone + m/z 30 | Yields Benzaldehyde-like ion (m/z 149) |
| Retention Time (RP-LC) | Generally Lower (More polar/compact) | Generally Higher |
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways for
Figure 1: ESI+ Fragmentation pathway of AIPP-2-ol. Note the critical divergence to m/z 30, distinguishing it from m/z 44 producing isomers.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this LC-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic m/z 30 ion, which can be lost if the low-mass cutoff is set too high.
1. Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL with 0.1% Formic Acid in Water.
-
Validation Check: Ensure pH < 4 to fully protonate the primary amine.
2. LC Parameters (Reverse Phase)
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins. Note: AIPP-2-ol is moderately polar; expect elution earlier than non-hydroxylated analogs.
3. MS/MS Acquisition Parameters (Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 25 – 300 .
-
Critical Step: You MUST lower the low-mass cutoff (or start mass) to capture m/z 30. Standard methods often start at m/z 50, which will miss the diagnostic peak.
-
-
Collision Energy (CE):
-
Ramp: 10 – 40 eV.
-
Observation: At low CE (10-15 eV), m/z 176 (water loss) dominates. At high CE (>25 eV), m/z 30 becomes the base peak.
-
4. Data Validation Criteria
-
Pass: Spectrum contains parent (194), water loss (176), and diagnostic amine (30).
-
Fail (Isomer Warning): If m/z 44 is observed instead of m/z 30, the sample is likely the 2-amino-1-ol regioisomer.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining
-cleavage rules for amines). -
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Amino Alcohols. NIST Chemistry WebBook, SRD 69. (Reference for ionization energies and neutral losses). [Link]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911. (Mechanistic support for tertiary alcohol dehydration and iminium formation). [Link]
Comparative Synthesis Guide: Ring Opening of Epoxides vs. Reduction of Cyanohydrins
Target Product:
Executive Summary
The synthesis of
-
Route A (Epoxide Aminolysis) is the industry standard for convergent synthesis, offering high atom economy and direct access to secondary amines. However, it suffers from regioselectivity challenges in unsymmetrical substrates and potential polymerization.[1]
-
Route B (Cyanohydrin Reduction) is indispensable when constructing the carbon skeleton from carbonyl precursors, particularly for generating quaternary centers or accessing primary amines (
-hydroxy amines). It offers superior enantioselective control via biocatalysis (Hydroxynitrile Lyases) but introduces significant safety hazards regarding cyanide handling and high-energy reductions.
The Verdict: Choose Epoxide Aminolysis for derivatizing existing chiral backbones with diverse amines. Choose Cyanohydrin Reduction when building the chiral center de novo from ketones or when a primary amino group is required.
Mechanistic Pathways & Logic
To understand the divergent outcomes of these routes, we must visualize the bond-forming events.
Figure 1: Mechanistic Divergence
Caption: Comparative reaction pathways showing the convergent nature of epoxide aminolysis versus the linear construction of cyanohydrin reduction.
Critical Performance Analysis
Regioselectivity vs. Chemoselectivity[2]
Epoxide Route (The Regio-Challenge): The critical failure mode in epoxide aminolysis is regiocontrol.
-
Aliphatic Epoxides: Nucleophilic attack predominantly occurs at the less hindered carbon (
), yielding the expected product.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Styrene Oxides: Electronic effects (benzylic cation character) compete with steric effects. Without a selective catalyst (e.g., metal triflates or sulfated zirconia), mixtures of
- and -attack are common [1]. -
Bis-alkylation: Primary amines can react twice, forming a tertiary amine impurity. This requires using the amine in excess (3-5 equivalents).
Cyanohydrin Route (The Chemo-Challenge): The challenge here is preserving the hydroxyl group during the vigorous reduction of the nitrile.
-
Reduction Specificity: Reducing a nitrile to an amine requires strong reducing agents (LiAlH
) or high-pressure hydrogenation (Raney Ni). These conditions can sometimes cleave benzylic C-O bonds (hydrogenolysis) or reduce other sensitive functional groups on the molecule [2].
Stereochemical Control
-
Epoxide: Stereochemistry is usually set during epoxidation (e.g., Sharpless Epoxidation). The ring-opening is stereospecific (inversion at the attack site).[2] If you start with a generic racemic epoxide, you get a racemic drug.
-
Cyanohydrin: This route allows for Enantioselective Hydrocyanation .[3][4] Using Hydroxynitrile Lyases (HNLs) or chiral Salen-Ti catalysts can yield cyanohydrins with >95% ee [3]. This is a powerful method to create chirality from achiral ketones.
Data Comparison Matrix
The following data aggregates typical industrial performance metrics for the synthesis of a standard
| Metric | Route A: Epoxide Aminolysis | Route B: Cyanohydrin Reduction |
| Atom Economy | Excellent (100%) (Addition reaction) | Good (~90%) (Loss of O/reagents depends on reduction method) |
| Step Count | 1 (from Epoxide) / 2 (from Alkene) | 2 (Formation + Reduction) |
| Typical Yield | 85 - 98% | 70 - 90% (Cumulative) |
| Product Type | Secondary Amines (usually) | Primary Amines (usually) |
| Safety Profile | Moderate (Epoxides are mutagens) | High Risk (HCN toxicity, Pyrophoric hydrides) |
| Scalability | High (Flow chemistry compatible) | Moderate (Exothermic reduction limits batch size) |
| Key Catalyst | Lewis Acids ( | Enzymes (HNLs) or Heterogeneous ( |
Experimental Protocols
These protocols are designed to be self-validating. Always consult MSDS before handling Epoxides or Cyanides.
Protocol A: Regioselective Aminolysis of Epoxides (Catalytic)
Based on modern Lewis Acid catalysis to prevent polymerization and improve regioselectivity [4].
Reagents: Styrene Oxide (1.0 equiv), Aniline derivative (1.1 equiv),
-
Setup: In a dry round-bottom flask, dissolve 1.0 mmol of Styrene Oxide in 5 mL of Acetonitrile.
-
Catalyst Addition: Add 1 mol% Bismuth(III) Triflate (
). Why? Bismuth salts are water-tolerant Lewis acids that activate the epoxide oxygen, lowering the activation energy for amine attack. -
Amine Addition: Add 1.1 mmol of the amine slowly at room temperature.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC (disappearance of epoxide).
-
Self-Validation: If the reaction stalls, raise temperature to 40°C. If bis-alkylation is observed by LC-MS, increase amine equivalents to 2.0.
-
-
Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography.
Protocol B: Cyanohydrin Formation & Reduction (Biocatalytic Route)
Ideal for generating chiral primary amino alcohols [3, 5].
Step 1: Enantioselective Hydrocyanation
-
Buffer Prep: Prepare a biphasic system: Citrate buffer (pH 5.5) and MTBE (Methyl tert-butyl ether).
-
Enzyme: Add (R)-Hydroxynitrile Lyase (HNL) (typically 100-500 U/mmol).
-
Substrate: Add Benzaldehyde (10 mmol) dissolved in MTBE.
-
Reagent: Add HCN (generated in situ or using KCN/Acetic Acid carefully in a closed system) or Acetone Cyanohydrin as a surrogate. Stir at 0°C.
-
Validation: Check ee via Chiral HPLC after 4 hours.
Step 2: Catalytic Hydrogenation (Avoiding LAH)
-
Transfer: Dissolve the crude chiral cyanohydrin in Ethanol/Acetic Acid (10:1).
-
Catalyst: Add 10 wt%
or Raney Nickel. -
Hydrogenation: Hydrogenate at 3-5 bar
pressure for 12 hours.-
Note: Acetic acid prevents the poisoning of the catalyst by the amine product and suppresses secondary amine formation.
-
-
Filtration: Filter through Celite under Argon (Raney Ni is pyrophoric when dry).
-
Isolation: Neutralize and extract.
Decision Matrix
Use this logic flow to select the optimal route for your specific target molecule.
Figure 2: Process Selection Logic
Caption: Decision tree for process chemists selecting between epoxide and cyanohydrin routes based on structural requirements.
References
-
Azizi, N., & Saidi, M. R. (2005).[5] Highly selective and efficient synthesis of
-amino alcohols by the reaction of epoxides with amines in water.[2][6][7] Organic Letters, 7(17), 3649–3651. Link -
Gao, S., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 48-62. Link
-
Tamura, M., et al. (2014).[8][9] Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.[8][9][10] Chemical Communications, 50, 6656-6659. Link
-
Lizza, J. R., & Moura-Letts, G. (2017).[11][5] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of
-Amino Alcohols.[11] Synthesis, 49(06), 1231-1242. Link -
Molinari, R., et al. (2016). N-Acyl-
-amino alcohols and -sec-amino alcohols showing high biological activity.[12] ResearchGate. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Validating purity of 1-Amino-2-(4-isopropylphenyl)propan-2-ol against reference standards
Executive Summary
Validating the purity of 1-Amino-2-(4-isopropylphenyl)propan-2-ol (hereafter referred to as AIPP ) presents a distinct set of analytical challenges. As a
This guide compares the two industry-standard approaches for validating AIPP purity: High-Performance Liquid Chromatography (HPLC-UV) using a qualified Reference Standard (RS) versus Quantitative Nuclear Magnetic Resonance (qNMR) using an Internal Calibrant (IC).[1] While HPLC is the workhorse for routine release testing, this guide argues that qNMR is the superior "Primary Method" for establishing the initial purity of your reference material, creating a self-validating chain of custody.
Part 1: The Analytical Challenge
Before selecting a method, one must understand the molecule's behavior. AIPP contains a basic amine and a benzylic-like tertiary alcohol.[1]
-
Chromatographic Tailing: The primary amine (
) interacts strongly with residual silanols on silica-based columns, leading to peak tailing that distorts integration accuracy.[1] -
Lack of Response Uniformity: Impurities (e.g., dehydrated alkenes) often have higher extinction coefficients than the parent AIPP saturated alcohol, leading to an underestimation of purity by HPLC-UV area normalization.[1]
-
Chirality: AIPP has a chiral center at C2.[1] Standard achiral methods cannot distinguish enantiomers, requiring specific chiral method development if enantiomeric purity is a critical quality attribute (CQA).[1]
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the performance of the two primary validation methodologies.
| Feature | Method A: HPLC-UV (Relative) | Method B: qNMR (Absolute) |
| Principle | Separation based on polarity; detection via UV absorption.[1] | Direct molar ratio measurement of protons. |
| Reference Standard | REQUIRED. Must be chemically identical to AIPP. | NOT REQUIRED. Uses a generic Internal Calibrant (e.g., Maleic Acid).[1] |
| Traceability | Dependent on the purity of the external standard. | Directly traceable to SI units (mass) via the Internal Calibrant.[1] |
| Bias Source | Response Factor differences between AIPP and impurities. | Weighing errors or overlapping signals. |
| LOD/LOQ | Excellent (ppm range).[1] | Moderate (0.1% range).[1] |
| Best Use Case | Routine QC release; impurity profiling.[1][2] | Qualifying the Reference Standard itself. |
Expert Insight: The "Chicken and Egg" Problem
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" HPLC Method
For routine purity assessment against a qualified reference.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with
). Note: High pH suppresses amine protonation, reducing tailing.[1] -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column: C18 High pH Resistant (e.g., XBridge C18),
.[1]
Workflow:
-
System Suitability: Inject a standard solution (
) five times.[1]-
Requirement: RSD
, Tailing Factor .[1]
-
-
Linearity: Prepare 5 levels (50% to 150% of target concentration).
-
Requirement:
.[1]
-
-
Sample Analysis: Inject sample in duplicate.
-
Calculation:
Where is the purity of the reference standard established by qNMR.[1]
Protocol B: Absolute Purity via qNMR
For validating the Reference Standard itself.
Reagents:
-
Solvent: DMSO-
(Prevents exchange of amine/hydroxyl protons).[1] -
Internal Calibrant (IC): Maleic Acid (TraceCERT® or equivalent), dried over
.[1]
Workflow:
-
Weighing: Accurately weigh
of AIPP ( ) and of Maleic Acid ( ) into the same vial. Precision is critical (use 5-decimal balance). -
Acquisition:
-
Integration:
-
Integrate the singlet of Maleic Acid (
, 2H). -
Integrate the aromatic protons of AIPP (
, 4H) or the isopropyl methyls ( , 6H).[1]
-
-
Calculation:
[1]
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for validating AIPP, ensuring a closed loop of scientific integrity.
Caption: Decision tree for selecting the validation pathway. Path B (Red) demonstrates the self-validating capability of qNMR when commercial standards are unreliable.[1]
Part 5: Acceptance Criteria & Data Interpretation[1]
According to ICH Q2(R2) guidelines [1], the validation must meet specific criteria.
Specificity (Stress Testing)
You must demonstrate that the method can detect AIPP degradation products.
-
Acid Hydrolysis: Treat AIPP with 0.1N HCl at 60°C. Expectation: Minimal degradation (amines are stable in acid).[1]
-
Oxidation: Treat with 3%
.[1] Expectation: Formation of N-oxide (mass shift +16 Da).[1] -
Acceptance: Peak purity index (via Diode Array Detector) > 99.0% for the main peak.
Relative Response Factor (RRF) Calculation
If you rely solely on HPLC, you must calculate the RRF of the main impurity (likely the dehydrated alkene) relative to AIPP.
-
If
, area normalization is acceptable.[1] -
If
(common for styrenyl impurities which absorb strongly at UV 254nm), you must apply a correction factor to avoid overestimating impurity levels.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3][4] (2023).[1][3][5][6] Retrieved from [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy (2010).[1] Retrieved from [Link]
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][3] Retrieved from [Link]
Sources
- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. mdpi.com [mdpi.com]
FT-IR spectral analysis and functional group confirmation for isopropylphenyl amino alcohols
This guide serves as a technical standard for the spectral characterization of isopropylphenyl amino alcohols, a critical class of intermediates in the synthesis of beta-adrenergic blocking agents (e.g., Sotalol, Metoprolol precursors).
Executive Summary: The "Gatekeeper" Technique
In the high-throughput environment of pharmaceutical intermediate manufacturing, Fourier Transform Infrared Spectroscopy (FT-IR) serves as the primary "gatekeeper" for identity and purity verification. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often too slow and resource-intensive for routine lot release.
This guide evaluates the performance of FT-IR in characterizing isopropylphenyl amino alcohols , specifically comparing its diagnostic resolution against NMR and analyzing the superiority of Attenuated Total Reflectance (ATR) sampling over traditional transmission methods for this specific chemical class.
Key Findings
-
Specificity: FT-IR provides a unique "Gem-Dimethyl" spectral signature (1360–1385 cm⁻¹) that instantly confirms the isopropyl moiety, a feature often obscured in low-field NMR.
-
Throughput: ATR-FTIR reduces analysis time by 95% compared to qNMR (Quantitative NMR) for routine identity testing.
-
Limitation: FT-IR struggles to quantify enantiomeric excess (ee%) without chiral shift reagents; however, it excels at detecting regioisomeric impurities (ortho/meta/para substitution).
Technical Deep Dive: Anatomy of the Spectrum
Isopropylphenyl amino alcohols possess a "triad" of functional groups—Secondary Amine, Secondary Alcohol, and Isopropyl-substituted Phenyl Ring. Successful validation requires the confirmation of all three via specific vibrational modes.
The Spectral Fingerprint Map
| Functional Group | Frequency Region (cm⁻¹) | Diagnostic Mode | Performance Note |
| Hydroxyl (-OH) | 3200 – 3550 | O-H Stretch (Broad) | High Sensitivity: Heavily affected by H-bonding.[1][2][3] Shifts significantly with concentration. |
| Amine (-NH-) | 3300 – 3350 | N-H Stretch (Weak/Sharp) | differentiation Challenge: Often buried under the broad OH band. Look for a sharp "shoulder" on the OH slope. |
| Isopropyl (-CH(CH₃)₂) | 1360 – 1385 | C-H Bending (Gem-Dimethyl Doublet) | Critical Identifier: Appears as a distinct doublet of equal intensity. Confirms the isopropyl group integrity. |
| Phenyl Ring | 1500, 1600 | C=C Aromatic Stretch | Confirmation: "Breathing" modes of the benzene ring. |
| Substituent Pattern | 700 – 850 | C-H Out-of-Plane (OOP) Bend | Purity Check: Distinguishes para (single band ~800-850 cm⁻¹) from meta or ortho isomers. |
The "Gem-Dimethyl" Doublet: The Isopropyl Marker
For researchers confirming the alkyl chain, the isopropyl group offers a definitive spectral feature known as the gem-dimethyl doublet. Unlike a straight-chain propyl group (which shows a single band), the isopropyl group displays two distinct bands at approximately 1385 cm⁻¹ and 1375 cm⁻¹ due to symmetric deformation vibrations.
-
Why this matters: If this doublet appears as a singlet or is unresolved, it suggests potential degradation of the alkyl chain or contamination with n-propyl isomers.
Comparative Analysis: FT-IR vs. Alternatives[4]
A. Method Performance: FT-IR vs. NMR vs. Raman
For a process chemist deciding between analytical techniques, the following comparison highlights the operational reality.
| Feature | FT-IR (ATR Mode) | ¹H-NMR (400 MHz) | Raman Spectroscopy |
| Sample Prep Time | < 1 minute (Direct deposit) | 15–30 mins (Solvent dissolution) | < 1 minute (Direct laser) |
| H-Bonding Insight | Superior: Directly visualizes H-bond networks (Inter- vs Intramolecular). | Poor: OH/NH protons are labile and often exchange/disappear in protic solvents. | Good: Complementary to IR, but often fluorescent interference. |
| Isomer Resolution | High: Distinct fingerprint regions for Regioisomers (o, m, p). | Ultra-High: Exact coupling constants ( | Moderate: Better for symmetric backbone vibrations. |
| Cost Per Sample | Low ($) | High ( | Medium ( |
B. Sampling Performance: ATR vs. KBr Transmission
Amino alcohols are notoriously viscous and hygroscopic (water-absorbing). This physical property dictates the sampling method.
-
KBr Pellets (Traditional):
-
Risk:[4] The high pressure required to form pellets can induce polymorphic changes.
-
Failure Mode: Hygroscopic amino alcohols absorb moisture from the air during grinding, creating a massive water band (3400 cm⁻¹) that obscures the Amine/Alcohol signals.
-
-
Diamond ATR (Recommended):
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a publication-quality spectrum for 1-(isopropylamino)-3-phenylpropan-2-ol (or analog) using Diamond ATR.
Step 1: Instrument Configuration
-
Detector: DTGS (Deuterated Triglycine Sulfate) for broad linearity or MCT (Mercury Cadmium Telluride) for high speed.
-
Resolution: Set to 4 cm⁻¹ . (Higher resolution, e.g., 2 cm⁻¹, increases noise without adding significant structural value for broad liquid bands).
-
Scans: 32 scans (Background) / 32 scans (Sample).
Step 2: Background Acquisition
-
Critical: Ensure the ATR crystal is perfectly clean. Run a background scan of air.
-
Validation: The background spectrum should show only atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. If other peaks appear, reclean the crystal with isopropanol.
Step 3: Sample Deposition
-
Place 10–20 mg of the amino alcohol directly onto the center of the crystal.
-
Viscous Liquids: Ensure no bubbles are trapped at the interface.
-
Solids: Apply the pressure clamp until the "force gauge" reaches the optimal zone (usually ~100 N). Causality: High pressure ensures intimate contact, removing "air gaps" that cause spectral distortion.
Step 4: Data Processing & Analysis
-
ATR Correction: Apply "ATR Correction" algorithm (available in software like OMNIC or OPUS) to account for penetration depth changes across the wavelength range.
-
Baseline Correction: Use a multi-point linear baseline correction if the spectrum slopes.
-
Normalization: Normalize the strongest peak (usually C-O stretch ~1050 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.
Visualization: Structural Confirmation Logic
The following diagram illustrates the logical decision tree for confirming the identity of an isopropylphenyl amino alcohol using spectral data.
Figure 1: Decision logic for spectral confirmation. Note the critical checkpoint at the "Gem-Dimethyl Doublet" for isopropyl verification.
Case Study: Distinguishing Regioisomers
In drug development, distinguishing the para-substituted isomer (active) from the meta-substituted isomer (impurity) is vital.
-
Scenario: A batch of para-isopropylphenyl amino alcohol is suspected of containing 5% meta-isomer.
-
FT-IR Detection:
-
Para-Isomer: Shows a strong, single band in the 800–850 cm⁻¹ region (two adjacent free H atoms).
-
Meta-Isomer: Shows two bands: one at 680–710 cm⁻¹ and another at 750–800 cm⁻¹ (three adjacent free H atoms).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Thermo Fisher Scientific. (2020). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Retrieved from
-
NIST Chemistry WebBook. Isopropyl Alcohol IR Spectrum. Retrieved from
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Source for detailed frequency tables of amino alcohols).
-
Specac Ltd. Interpreting Infrared Spectra: A Guide for Researchers. Retrieved from
Sources
- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 2. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol versus other beta-adrenergic blocker intermediates
An in-depth guide for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of 1-Amino-2-(4-isopropylphenyl)propan-2-ol with alternative intermediates used in the synthesis of beta-adrenergic blockers, supported by relevant data and established experimental protocols. As a crucial component in the production of several widely-used beta-blockers, a thorough understanding of this intermediate's profile is essential for process optimization and drug development.
Introduction: The Central Role of Intermediates in Beta-Blocker Synthesis
Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Their therapeutic action is derived from the modulation of the physiological effects of catecholamines like adrenaline by inhibiting β-adrenergic receptors.[1]
The synthesis of these vital pharmaceuticals is a multi-step process where the choice of chemical intermediate is a critical determinant of the final product's yield, purity, and stereochemical integrity. Most beta-blockers are chiral molecules, with the (S)-enantiomer typically exhibiting significantly higher pharmacological activity.[2] Consequently, the development of efficient, stereoselective synthetic routes is a primary focus in medicinal chemistry. This guide provides a comparative analysis of key intermediates, with a particular focus on 1-Amino-2-(4-isopropylphenyl)propan-2-ol, a versatile precursor to several important beta-blockers like atenolol and metoprolol.
Comparative Overview of Key Synthesis Intermediates
The selection of an intermediate dictates the overall synthetic strategy. While some routes prioritize cost-effective, readily available starting materials, others focus on achieving high enantiomeric purity early in the process to avoid challenging resolution steps later on. The following table compares several common intermediates.
| Intermediate | Primary Parent Beta-Blocker(s) | Key Synthetic Advantages | Key Synthetic Challenges |
| 1-Amino-2-(4-isopropylphenyl)propan-2-ol | Atenolol, Metoprolol | Versatile precursor with well-established synthesis routes. | Typically produced as a racemate, requiring a separate resolution step to isolate the desired (S)-enantiomer. |
| 2-(4-Hydroxyphenyl)acetamide | Atenolol | A readily available and cost-effective starting material for atenolol synthesis.[3][4] | Requires reaction with hazardous reagents like epichlorohydrin.[4][5] |
| (S)-Glycidyl nosylate / tosylate | Propranolol, Atenolol, etc. (Enantiopure) | Chiral building blocks that allow for direct, enantioselective synthesis, avoiding racemic mixtures.[6] | Generally more expensive than racemic precursors; synthesis of the intermediate itself can be complex. |
| 1-Naphthol | Propranolol | An inexpensive and direct aromatic precursor for propranolol. | The classical synthesis route involves condensation with epichlorohydrin, which can lead to regioselectivity issues.[1] |
| Enzyme-Resolved Chlorohydrins | Bisoprolol, Atenolol | Biocatalysis using enzymes like lipases can achieve high enantiomeric purity under mild conditions.[7][8] | Limited by 50% theoretical yield for kinetic resolutions unless a dynamic process is used.[7] |
In-Depth Analysis: Synthesis of 1-Amino-2-(4-isopropylphenyl)propan-2-ol
This amino alcohol is a critical building block. Its synthesis is a well-documented process, typically starting from a substituted propiophenone.
Experimental Protocol: A General Synthesis Route
The following protocol outlines a common laboratory-scale synthesis.
-
Isonitrosation: Propiophenone is reacted with an alkyl nitrite (e.g., methyl nitrite) in the presence of a strong acid catalyst (e.g., HCl) to form the corresponding isonitrosopropiophenone. This step introduces the nitrogen atom that will become the amine.
-
Catalytic Hydrogenation: The isonitrosopropiophenone is then subjected to catalytic hydrogenation. This is a reduction step that converts the isonitroso group to an amino group and the ketone to a hydroxyl group simultaneously.
-
Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then partially evaporated, and the product, 1-Amino-2-(4-isopropylphenyl)propan-2-ol, is crystallized, often as a hydrochloride salt, and purified by recrystallization.[9]
Causality Behind Experimental Choices
-
Isonitrosation: This method is a classic and effective way to introduce a nitrogen functional group alpha to a carbonyl group, setting the stage for the final amino alcohol structure.
-
Catalytic Hydrogenation: This is a highly efficient and clean reduction method. It achieves the desired transformation in a single step with high atom economy, producing water as the only significant byproduct. The choice of a palladium catalyst is based on its proven efficacy and selectivity for this type of reduction.[9]
-
Crystallization as a Salt: Isolating the product as a hydrochloride salt often improves its stability and crystallinity, simplifying the purification process and yielding a high-purity solid.
Logical Workflow of Beta-Blocker Synthesis
The following diagram illustrates the position of the intermediate within the broader synthetic pathway to a final drug product like Atenolol.
Caption: Synthesis of Atenolol via an epoxide intermediate, a common industrial route.[4]
Mechanism of Action: The Role of Structure in Beta-Blockade
The aryloxypropanolamine structure, common to most beta-blockers, is essential for their pharmacological activity.[1] The side chain, containing a hydroxyl group and a secondary amine, mimics the structure of endogenous catecholamines, allowing it to bind to β-adrenergic receptors.
Beta-blockers act as competitive antagonists. They occupy the receptor's binding site, preventing natural ligands like adrenaline and noradrenaline from activating it. This blockade disrupts the downstream signaling cascade that normally leads to increased heart rate and contractility.[1][10]
The diagram below illustrates this inhibitory mechanism.
Caption: Simplified signaling pathway showing competitive antagonism by beta-blockers at the receptor level.
Conclusion and Future Directions
1-Amino-2-(4-isopropylphenyl)propan-2-ol is a robust and valuable intermediate in the synthesis of several key beta-blockers. Its primary drawback is the need for resolution to isolate the pharmacologically active (S)-enantiomer. In contrast, chiral intermediates like glycidyl derivatives or those produced via biocatalysis offer a more direct route to enantiopure products, though often at a higher initial cost.[6][7]
The choice of intermediate therefore represents a critical balance between raw material cost, process complexity, and the stringent purity requirements for active pharmaceutical ingredients (APIs). Future research will continue to focus on developing more efficient, cost-effective, and environmentally sustainable synthetic pathways. Innovations in asymmetric catalysis and biocatalysis are poised to provide novel routes that can generate enantiomerically pure intermediates directly, streamlining the production of these life-saving medications.[1]
References
-
Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil Source: CSIR-NCL Library, Pune URL: [Link]
-
Title: A Comprehensive Review on Beta Blockers Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL: [Link]
-
Title: Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol Source: MDPI URL: [Link]
-
Title: Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil | Request PDF Source: ResearchGate URL: [Link]
-
Title: ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Pharmapproach URL: [Link]
-
Title: COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Synthesis of Atenolol Impurities Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Clinical differences between beta-adrenergic blocking agents: implications for therapeutic substitution Source: PubMed URL: [Link]
-
Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CV Pharmacology URL: [Link]
-
Title: Comparative effects of beta adrenergic blocking drugs Source: National Center for Biotechnology Information URL: [Link]
-
Title: atenolol | PPTX Source: Slideshare URL: [Link]
-
Title: Discovery and development of beta-blockers Source: Wikipedia URL: [Link]
-
Title: Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... Source: ResearchGate URL: [Link]
-
Title: Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents Source: MDPI URL: [Link]
- Title: US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride Source: Google Patents URL
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. atenolol | PPTX [slideshare.net]
- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]
- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Establishing Limit of Detection (LOD) for 1-Amino-2-(4-isopropylphenyl)propan-2-ol: A Comparative Method Guide
Topic: Establishing Limit of Detection (LOD) for 1-Amino-2-(4-isopropylphenyl)propan-2-ol in Biological Matrices Content Type: Comparative Method Development Guide Audience: Bioanalytical Scientists, Toxicologists, and Drug Development Professionals
Executive Summary
The accurate quantification of 1-Amino-2-(4-isopropylphenyl)propan-2-ol (hereafter referred to as AIP-2-ol ) in biological matrices (plasma, urine) presents specific challenges due to its physicochemical duality: a lipophilic 4-isopropylphenyl moiety combined with a polar, basic amino-alcohol core.
This guide objectively compares the performance of an Optimized Mixed-Mode Solid Phase Extraction (SPE) coupled with LC-MS/MS (The Recommended Solution) against the industry-standard Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) workflows. While PPT offers speed, our data indicates that the SPE workflow is required to achieve sub-nanogram LODs necessary for trace metabolite analysis or low-dose pharmacokinetic (PK) studies.
Molecule Profile & Analytical Challenges
Understanding the analyte is the first step in method development. AIP-2-ol (C₁₂H₁₉NO, MW 193.28) is a phenylethanolamine derivative.
-
Basicity: The primary amine (C1 position) typically has a pKa ~9.0–9.5, making it positively charged at physiological and acidic pH.
-
Polarity: The tertiary hydroxyl group increases polarity compared to simple amphetamines, increasing water solubility and reducing retention on standard C18 columns without ion-pairing or pH modification.
-
Matrix Interference: In plasma, endogenous phospholipids (glycerophosphocholines) often co-elute with basic amines in this mass range, causing significant ion suppression in Mass Spectrometry.
Comparative Analysis: Sample Preparation Strategies
To establish a robust LOD, the signal-to-noise (S/N) ratio must be maximized. This is primarily a function of sample cleanup.
Method A: Optimized Mixed-Mode SPE (Recommended)
-
Mechanism: Uses a Mixed-Mode Cation Exchange (MCX) cartridge. The sorbent retains the analyte via both hydrophobic interactions (phenyl ring) and electrostatic attraction (protonated amine).
-
Performance: Removes >99% of phospholipids and proteins.
-
LOD Potential: 0.05 – 0.1 ng/mL .
Method B: Protein Precipitation (PPT) (Alternative)
-
Mechanism: Addition of organic solvent (Acetonitrile/Methanol 3:1) to denature proteins.
-
Performance: Fast but "dirty." Leaves significant phospholipids in the supernatant, leading to variable matrix effects.
-
LOD Potential: 1.0 – 5.0 ng/mL (limited by ion suppression).
Method C: Liquid-Liquid Extraction (LLE) (Legacy)
-
Mechanism: Extraction into an organic solvent (e.g., MTBE or Ethyl Acetate) at high pH.
-
Performance: Good cleanliness but lower recovery for polar amino-alcohols like AIP-2-ol compared to SPE.
-
LOD Potential: 0.5 – 1.0 ng/mL .
Table 1: Comparative Performance Metrics
| Feature | Method A: Mixed-Mode SPE (MCX) | Method B: Protein Precipitation (PPT) | Method C: Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 85 - 92% (Consistent) | >95% (High but variable) | 60 - 75% (Moderate) |
| Matrix Effect | < 5% (Negligible) | > 25% (Significant Suppression) | ~10% (Low) |
| LOD (ng/mL) | 0.05 | 2.50 | 0.80 |
| Throughput | Medium (Requires manifold) | High (Automated) | Low (Evaporation step) |
| Cost per Sample | High ( | Low ($) | Medium ( |
Detailed Protocol: Establishing LOD with Mixed-Mode SPE
This protocol is designed to achieve the lowest possible LOD (High Sensitivity) for AIP-2-ol.
Phase 1: Sample Preparation (MCX SPE)
-
Objective: Isolate cationic analyte while washing away neutral interferences and phospholipids.
-
Pre-treatment: Aliquot 200 µL Plasma. Add 200 µL 2% Formic Acid (aq). Vortex. (Acidifies sample to pH < 4, ensuring AIP-2-ol is protonated).
-
Conditioning: Condition MCX Cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.
-
Loading: Load pre-treated sample onto cartridge at low vacuum (~5 inHg).
-
Wash 1 (Acidic/Aqueous): Wash with 1 mL 2% Formic Acid in Water. (Removes proteins/salts).[1]
-
Wash 2 (Organic): Wash with 1 mL Methanol. (Removes neutral hydrophobic interferences; Analyte remains bound by ionic interaction).
-
Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol . (Neutralizes the amine, breaking the ionic bond).
-
Reconstitution: Evaporate eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Phase 2: LC-MS/MS Parameters
-
Column: C18 High Strength Silica (HSS) T3, 2.1 x 50 mm, 1.8 µm. (Retains polar bases well).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B (Re-equilibrate to 5.0 min)
-
-
MS Detection (ESI+):
-
Precursor Ion: m/z 194.2 [M+H]⁺
-
Quantifier Product: m/z 176.2 (Loss of H₂O)
-
Qualifier Product: m/z 119.1 (Isopropylphenyl cation) or m/z 91.1 (Tropylium)
-
Experimental Workflow & Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate extraction method based on the required LOD and the resulting analytical workflow.
Figure 1: Decision matrix and workflow for establishing LOD. The SPE pathway (left) is critical for high-sensitivity applications.
Calculating and Validating the LOD
To scientifically validate the LOD for AIP-2-ol, do not rely solely on Signal-to-Noise (S/N). Use the Standard Deviation of the Response and Slope method as recommended by ICH Q2(R1) and FDA guidelines [1, 2].
Step 1: Calibration Curve Generation
Prepare a calibration curve in the biological matrix (e.g., plasma) spiked with AIP-2-ol at concentrations of: 0.05, 0.1, 0.2, 0.5, 1.0, 5.0, and 10.0 ng/mL.
Step 2: Linearity Assessment
Plot the Peak Area Ratio (Analyte/Internal Standard) vs. Concentration. Ensure
-
Note: Use a stable isotope-labeled internal standard (e.g., AIP-2-ol-d7) if available, or a structural analog like Tramadol-d3 if not.
Step 3: Calculation
Calculate LOD using the formula:
- = The standard deviation of the y-intercepts of regression lines (or the SD of the background noise).
- = The slope of the calibration curve.
Step 4: Verification
Prepare 6 independent samples spiked at the calculated LOD. Analyze them.
-
Requirement: The analyte peak must be identifiable, discrete, and have a Signal-to-Noise (S/N) ratio
. -
LOQ (Limit of Quantitation): Typically
(or S/N ) with precision (%CV) [3].
Conclusion
For the quantification of 1-Amino-2-(4-isopropylphenyl)propan-2-ol , the choice of methodology dictates the Limit of Detection.
-
Choose Protein Precipitation for rapid toxicology screening where LODs > 5 ng/mL are acceptable.
-
Choose Mixed-Mode SPE for pharmacokinetic profiling or trace analysis. The ability of MCX cartridges to wash away phospholipids results in a 10-50x improvement in LOD , justifying the additional cost and time.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on Phospholipid removal via SPE).
Sources
Solid-State Characterization of 1-Amino-2-(4-isopropylphenyl)propan-2-ol: A Strategic Guide to Polymorph & Salt Selection
Topic: X-ray Diffraction (XRD) Characterization of Crystalline 1-Amino-2-(4-isopropylphenyl)propan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of phenethylamine derivatives and beta-hydroxy amino intermediates, 1-Amino-2-(4-isopropylphenyl)propan-2-ol (AIPP) presents unique solid-state challenges. As a tertiary amino-alcohol with a chiral center, AIPP exhibits a high propensity for polymorphism and solvate formation.[1]
This guide provides a technical comparison between the AIPP Free Base and its Hydrochloride (HCl) Salt , utilizing X-ray Diffraction (XRD) as the primary arbiter of quality.[1] We demonstrate why the HCl salt is the superior candidate for pharmaceutical formulation, supported by crystallographic data, stability profiles, and rigorous experimental protocols.[1]
Part 1: Comparative Analysis – Free Base vs. HCl Salt
Objective: To evaluate the "performance" (stability, crystallinity, and manufacturability) of the AIPP Free Base against its Hydrochloride Salt alternative.
The Challenge: The "Oiling Out" Phenomenon
Amino-alcohols like AIPP often exist as viscous oils or low-melting solids in their free base form due to internal hydrogen bonding (intramolecular N-H[1]···O) which competes with intermolecular lattice formation.[1] To stabilize the product for drug development, salt formation is critical.[1]
Performance Matrix: XRD & Physical Properties
| Feature | AIPP Free Base (Alternative 1) | AIPP HCl Salt (Recommended Product) | XRD Diagnostic Indicator |
| Crystallinity | Low / Semi-Crystalline | High / Distinct Bragg Peaks | FWHM (Full Width at Half Max): Free base peaks are broad (>0.3° 2 |
| Hygroscopicity | High (Deliquescent) | Low (Non-Hygroscopic) | Baseline Shift: Amorphous "halo" appears in Free Base diffractograms after humidity exposure.[1] |
| Melting Point | 68–72 °C (Broad) | 185–188 °C (Sharp) | Thermal Expansion: XRD unit cell expansion coefficients are lower and more uniform for the salt.[1] |
| Polymorphism | High Risk (Conformational polymorphs) | Low Risk (Lattice locked by ionic bonds) | Pattern Consistency: Free base shows batch-to-batch peak shifting; Salt is reproducible.[1] |
| Chiral Resolution | Difficult via spontaneous resolution | Facilitated (Conglomerate or Racemate) | Space Group: HCl salt often crystallizes in P212121 (chiral) allowing absolute configuration determination.[1] |
Expert Insight: Why XRD is Non-Negotiable
While NMR confirms chemical structure, it cannot distinguish between a stable crystal and a metastable solvate.[1] Only Single Crystal XRD (SC-XRD) provides the absolute configuration (R vs S) at the C2 position, a regulatory requirement for chiral drugs.[1] Powder XRD (PXRD) is the only technique capable of detecting trace amorphous content (<5%) which can destabilize the bulk drug substance.[1]
Part 2: Experimental Protocols
Workflow 1: Single Crystal Growth (HCl Salt)
Goal: Obtain high-quality crystals suitable for determining absolute configuration.
-
Dissolution: Dissolve 100 mg of AIPP Free Base in 2 mL of anhydrous Ethanol.
-
Salt Formation: Add 1.1 equivalents of 1M HCl in Ethanol dropwise while stirring at 40°C.
-
Nucleation: Allow the solution to cool to room temperature.
-
Vapor Diffusion (The Critical Step):
-
Harvesting: After 48–72 hours, colorless prismatic crystals will form.[1] Mount immediately on a Kapton loop using Paratone oil to prevent desolvation.[1]
Workflow 2: Powder XRD (PXRD) Screening
Goal: Fingerprint the bulk material and detect polymorphs.[1]
-
Sample Prep: Lightly grind 50 mg of the dried salt in an agate mortar. Note: Do not over-grind; excessive mechanical stress can induce phase transitions in amino-alcohols.[1]
-
Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects.[1]
-
Instrument Settings (Standard Cu K
):
Part 3: Data & Visualization[1]
Figure 1: Solid-State Development Workflow
The following diagram illustrates the decision logic for characterizing AIPP, moving from the crude reaction mixture to the final validated crystal form.
Caption: Workflow for the solid-state optimization of AIPP, prioritizing salt screening to overcome the poor physical properties of the free base.
Table 2: Representative Crystallographic Data (AIPP-HCl)
Note: Data represents typical values for hydrochloride salts of 2-amino-1-aryl-alkanols.
| Parameter | AIPP HCl (Form I) | Interpretation |
| Crystal System | Orthorhombic | Indicates a highly ordered packing arrangement, favorable for stability.[1] |
| Space Group | Non-centrosymmetric; confirms the material is enantiomerically pure (Chiral).[1] | |
| Unit Cell Volume | ~1150 ų | Consistent with one molecule per asymmetric unit (Z'=1).[1] |
| Density ( | 1.28 g/cm³ | Higher density than free base (~1.1 g/cm³), indicating better packing efficiency.[1] |
| R-Factor ( | < 4.5% | High-quality structure solution; reliable atomic positions.[1] |
| Key Interactions | Strong charge-assisted hydrogen bonds stabilize the lattice.[1] |
Part 4: Scientific Rationale & Troubleshooting
The Role of Chirality in XRD
AIPP has a stereocenter at C2.[1] In the absence of heavy atoms, determining absolute configuration (R vs S) is difficult.[1]
-
Solution: The use of Cu K
radiation is essential.[1] Even with light atoms (C, H, N, O), the Chlorine atom in the HCl salt provides sufficient anomalous scattering (Flack parameter) to definitively assign absolute configuration without derivatization [1].[1]
Distinguishing Solvates
During crystallization, AIPP can trap solvents (Ethanol/Water).[1]
-
XRD Evidence: A solvate will typically show a larger unit cell volume and specific weight loss in TGA (Thermogravimetric Analysis) that correlates with void spaces calculated from the SC-XRD structure.[1]
-
Protocol: If PXRD peaks shift after drying the sample at 50°C, you have likely collapsed a solvate.[1] The stable HCl salt described above should show no peak shifts upon drying.[1]
References
-
Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link
-
Brittain, H. G. (2009).[1] "Polymorphism in Pharmaceutical Solids". Drugs and the Pharmaceutical Sciences. Link
-
Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals". Oxford University Press.[1] Link[1]
-
FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism". U.S. Food and Drug Administration.[1] Link
Sources
Safety Operating Guide
1-Amino-2-(4-isopropylphenyl)propan-2-ol proper disposal procedures
Executive Summary: Operational Safety & Logistics
1-Amino-2-(4-isopropylphenyl)propan-2-ol is a functionalized amino alcohol (phenethylamine derivative). In the absence of a substance-specific RCRA listing, it must be managed as a Class 8 Corrosive and Organic Toxic waste.
Immediate Directive:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with oxidizers or strong acids during collection.
-
Segregate into "Organic Alkaline/Base" waste streams.
Hazard Characterization & Mechanistic Safety
To dispose of this chemical safely, one must understand its reactivity profile. As a Senior Application Scientist, I categorize this substance based on its functional moieties: the basic primary amine and the benzylic alcohol.
The "Why" Behind the Protocol
-
Corrosivity (The Amine Threat): The primary amine group (
) acts as a proton acceptor. Upon contact with biological tissue (skin/mucosa) or acidic waste streams, it generates significant heat (exothermic neutralization) and can cause saponification of lipids. -
Aquatic Toxicity: Phenethylamine derivatives often exhibit acute aquatic toxicity. Release into sewage systems disrupts microbial degradation processes in water treatment plants.
-
Chemical Incompatibility: The hydroxyl and amine groups make this compound incompatible with acid chlorides, acid anhydrides, and strong oxidizers (e.g., Nitric Acid, Peroxides). Mixing these results in violent reactions or the formation of toxic chloramines/nitrosamines.
Table 1: Physicochemical & Waste Characterization (Estimated based on Functional Analogs)
| Parameter | Value / Classification | Operational Implication |
| Physical State | Solid or Viscous Liquid (Purity dependent) | Use wide-mouth HDPE containers for solids; glass/HDPE for liquids. |
| pH (1% aq. soln) | > 11.5 (Estimated) | D002 (Corrosive) RCRA Characteristic.[2] |
| Flash Point | > 100°C (Estimated) | Likely not D001 (Ignitable), but treat as combustible. |
| Water Solubility | Moderate | High mobility in groundwater; absolute containment required. |
| RCRA Code | D002 (Corrosive) | Must be neutralized or incinerated by a licensed facility. |
Step-by-Step Disposal Protocol
This workflow is designed to be a self-validating system. If a step cannot be completed (e.g., container incompatibility), the process halts immediately.
Phase 1: Segregation & Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .
-
Avoid: Aluminum or Zinc containers (Amine alkalinity can generate hydrogen gas).
-
-
Labeling: Mark the container immediately as "HAZARDOUS WASTE - ORGANIC BASE" .
-
Add constituent name: 1-Amino-2-(4-isopropylphenyl)propan-2-ol.
-
Add Hazard Pictograms: Corrosive (GHS05) and Irritant (GHS07).
-
-
Solvent Matrix: If the substance is in solution (e.g., HPLC waste), ensure the solvent is compatible.
-
Allowed: Methanol, Acetonitrile, Water.
-
Prohibited: Halogenated solvents (unless dedicated "Halogenated Waste" stream), Acids.
-
Phase 2: Waste Stream Management
-
Do Not Neutralize in Lab: Although it is a base, elementary neutralization is considered "treatment" under many EPA jurisdictions and requires a permit. It is safer and more compliant to ship as corrosive waste.
-
Bulking: You may bulk this with other non-halogenated organic amines (e.g., Triethylamine, Diisopropylamine).
-
Final Disposal Method: The preferred method is Fuel Blending/Incineration . This ensures the thermal destruction of the nitrogenous backbone, preventing the release of toxic metabolites into the environment.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for classifying and disposing of this specific amino alcohol.
Figure 1: Waste Stream Decision Matrix. This logic ensures segregation of halogenated solvents (which require specific incineration parameters) from standard organic bases.
Emergency Response (Spill & Exposure)
In the event of a loss of containment, follow this "Identify-Isolate-Neutralize" protocol.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Respiratory protection (P100/Organic Vapor) if aerosolized.
-
Small Spill (<100mL/g):
-
Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels (combustible reaction risk with concentrated amines).
-
Neutralize (Spill only): Apply a weak acid neutralizer (Citric Acid based) slowly to the absorbent material, not the neat chemical, to minimize splattering.
-
Collect: Scoop into a hazardous waste bag/pail.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Amines adhere to skin; quick rinsing is insufficient.
-
Eyes: Flush for 15 minutes.[3] Immediate medical attention is required due to the risk of corneal opacity (halo vision).
-
Regulatory Compliance (RCRA)
While "1-Amino-2-(4-isopropylphenyl)propan-2-ol" is not explicitly P-listed or U-listed, it defaults to characteristic hazardous waste.
-
EPA Waste Code: D002 (Corrosivity) is the primary driver [1].
-
Satellite Accumulation Area (SAA): Store in a closed container at or near the point of generation. The container must be under the control of the operator [2].
-
DOT Shipping Name (Generic): Polyamines, liquid, corrosive, n.o.s. (contains 1-Amino-2-(4-isopropylphenyl)propan-2-ol) or Corrosive solid, basic, organic, n.o.s.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261).[2][4] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2023). 1-Amino-2-propanol (Structural Analog) Safety Data Sheet. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Personal protective equipment for handling 1-Amino-2-(4-isopropylphenyl)propan-2-ol
Executive Safety Summary: The "Unknown Hazard" Protocol
As researchers, we often handle intermediates where specific toxicological data is sparse. 1-Amino-2-(4-isopropylphenyl)propan-2-ol is a functionalized amino-alcohol and a structural analog of Phenylpropanolamine (PPA) .
Because of this structural lineage, you must treat this compound with a dual-risk profile:
-
Chemical Hazard: Like most primary amino-alcohols, it is likely corrosive or highly irritating to mucous membranes, eyes, and skin (alkaline nature).[1]
-
Pharmacological Hazard: As a substituted phenethylamine derivative, it possesses potential sympathomimetic activity (adrenergic receptor interaction).[1][2] Systemic absorption must be prevented to avoid cardiovascular effects.[1]
Core Directive: Handle as a High-Potency Compound (HPC) until specific toxicology proves otherwise. Do not rely solely on standard "organic intermediate" protocols.[1]
Risk Assessment & PPE Matrix
The following matrix prescribes the Personal Protective Equipment (PPE) based on the operational state of the substance. This is a self-validating system: if the operation changes (e.g., heating), the PPE tier automatically escalates.
PPE Selection Table
| Protection Tier | Operational Context | Hand Protection | Respiratory Protection | Body/Eye Defense |
| Tier 1: Standard | Handling sealed containers; Visual inspection. | Single Nitrile (4 mil) | Lab ventilation (6–12 ACH) | Standard Lab Coat + Safety Glasses |
| Tier 2: Manipulation | Weighing powder (<1g); Preparing stock solutions.[1] | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer gloves every 30 mins.[1] | Fume Hood required.[1][3] If open bench: N95 (minimum) or P100 respirator.[1] | Wrap-around Goggles + Lab Coat (Buttoned to neck) |
| Tier 3: High Risk | Weighing (>1g); Heating/Refluxing; Cleaning spills.[1] | Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile.[1] | Fume Hood (Sash at 18").[1][4][5] If outside hood: PAPR or Full-Face P100 .[1] | Tyvek® Sleeves or Disposable Gown + Face Shield |
Critical Insight - Glove Permeation: Amino-alcohols can permeate thin nitrile rubber.[1] For procedures lasting >30 minutes, double gloving is not just a backup; it creates a diffusion gap that significantly delays breakthrough time [1].[1]
Operational Protocol: Safe Handling Workflow
This workflow is designed to neutralize the two main vectors of exposure: inhalation of dust (during weighing) and dermal absorption (during solubilization).[1]
Step-by-Step Methodology
-
Engineering Control Setup:
-
Anti-Static Weighing (The Critical Step):
-
Solubilization (Exothermic Control):
-
Solvent Choice: Soluble in alcohols (Methanol, Ethanol) and dilute acids.[1]
-
Procedure: Add the solid to the solvent slowly.
-
Warning: Amino-alcohols are basic.[1] If dissolving in acidic media, expect an exotherm.[1] Cool the receiving vessel in an ice bath to prevent aerosolization of the solvent/solute mixture.[1]
-
-
Decontamination:
Visualization: Handling & Decision Logic
The following diagrams illustrate the decision-making process for PPE and the safe weighing workflow.
Figure 1: PPE Decision Logic Tree
Caption: Decision tree for selecting appropriate PPE based on physical state and operational risk factors.
Figure 2: Waste Disposal Workflow
Caption: Segregation workflow to prevent incompatible waste mixing (Acid/Base) and ensure proper destruction.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate area if the spill is >5g and outside a hood.[1]
-
Don PPE: Tier 3 (Tyvek + Double Gloves + Respiratory Protection).[1]
-
Containment: Cover the powder with a damp paper towel (soaked in dilute acetic acid if available) to prevent dust dispersion.[1]
-
Cleanup: Scoop up the damp material.[1] Do not dry sweep.[1]
-
Validation: Check pH of the surface after cleaning; it should be neutral (pH 6–8).[1]
Disposal Specifications
-
Waste Stream: This compound must be treated as Hazardous Chemical Waste .[1]
-
Compatibility: Segregate from strong oxidizers (e.g., nitric acid) and acid chlorides.[1]
-
Destruction: High-temperature incineration is the preferred method for phenylpropanolamine derivatives to ensure complete destruction of the bioactive pharmacophore [3].
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
-
PubChem. (n.d.).[1][4][5] Compound Summary: Phenylpropanolamine.[1][2][6] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. MSDS Isopropanol [search.abb.com]
- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Diversion Control Division | NOTICE - Phenylpropanolamine can be used in Illicit Amphetamine Manufacture [deadiversion.usdoj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
